Gisadenafil Besylate

Catalog No.
S004610
CAS No.
334827-98-4
M.F
C29H39N7O8S2
M. Wt
677.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gisadenafil Besylate

CAS Number

334827-98-4

Product Name

Gisadenafil Besylate

IUPAC Name

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-3-pyridinyl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C29H39N7O8S2

Molecular Weight

677.8 g/mol

InChI

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9)

InChI Key

STFRDYSZKVPPQF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Alternative Name: UK 369003

Canonical SMILES

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CCC1=C2C(=NN1CCOC)C(=O)N=C(N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O

Gisadenafil is a phosphodiesterase 5 (PDE5) inhibitor (IC50 = 1.1 nM). It is 103-fold selective for PDE5 over PDE6 at 1.1 nM. Gisadenafil (2 mg/kg) restores the wild-type response to hypercapnia, increased cortical blood flow and dilation of small arteriols, in the GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mouse model of HIV-1 neuroinflammation.
Potent PDE5 inhibitor (IC50 = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable.

Gisadenafil besylate purity HPLC determination

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Purity Specifications

The table below summarizes the available key identifiers and purity information for Gisadenafil from commercial sources:

Property Value Source / Comments
CAS Number 334827-98-4 [1] [2]
Molecular Formula C({29})H({39})N({7})O({8})S(_{2}) Specified for the besylate salt [2].
Purity (HPLC) >99% (Gisadenafil besylate) [2]
Purity (HPLC) ≥98% (Gisadenafil, free base) [1]
Form White to off-white powder [1]
Solubility Soluble in DMSO (>35 mg/mL) [1] Suitable for preparing stock standards.
Storage 2-8°C [1]

Analytical Methodology Guidance

Although a specific HPLC method for Gisadenafil is not published, the principles for analyzing similar PDE5 inhibitors are well-established. The following workflow, based on methods for Sildenafil, outlines a logical approach to developing your own assay for Gisadenafil.

Start Start Method Development Column Select HPLC Column C18, 150-250 mm, 5 µm Start->Column MP Develop Mobile Phase (e.g., Methanol/Water or Acetonitrile/Buffer) Column->MP Detect Set Detection UV ~230-250 nm MP->Detect Validate Validate Method Linearity, Precision, Accuracy MP->Validate Optimize Sample Prepare Sample Dissolve in DMSO, dilute with mobile phase Detect->Sample Sample->Validate

The diagram above shows that method development is an iterative process, often requiring optimization of the mobile phase to achieve optimal separation.

Key Method Parameters to Consider

Based on published methods for Sildenafil, a closely related PDE5 inhibitor, you can base your initial method development on the following parameters [3] [4]:

  • Column: A reverse-phase C18 column (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 µm particle size) is standard.
  • Mobile Phase: Common systems use a high proportion of organic solvent. You can start with a method using Methanol:Water (85:15, v/v) at a flow rate of 1.0 mL/min [3]. Alternatively, a buffered system like 10 mM Na₂HPO₄ (pH 7.5):Acetonitrile (45:55, v/v) can improve peak shape [4].
  • Detection: UV detection between 230 nm and 250 nm is typical for this class of compounds, given their strong UV absorption [3] [4].
  • Sample Preparation: For pure substance analysis, direct dissolution in a suitable solvent (like the mobile phase or DMSO followed by dilution) is often sufficient.

Important Notes for Researchers

  • Distinction from Sildenafil: Gisadenafil (UK-369003) is a distinct chemical entity and a potent, selective PDE5 inhibitor in its own right [1]. Do not assume its analytical behavior is identical to Sildenafil.
  • Metabolite Interference: For bioanalytical applications, note that active metabolites (e.g., N-desmethyl compounds for Sildenafil) can co-elute and interfere if the method is not sufficiently optimized [5].
  • Advanced Techniques: While HPLC-UV is suitable for purity analysis, LC-MS/MS is the preferred technique for sensitive and specific quantification in complex matrices like plasma due to its superior selectivity [5].

References

Chemical and Pharmacological Profile of UK-369003-26

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for UK-369003-26 (Gisadenafil besylate).

Property Description
Chemical Name 5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]-3-pyridinyl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] [2] [3]
CAS Number 334827-98-4 [1] [2] [3]
Free Base CAS 334826-98-1 [3]
Molecular Formula C₂₉H₃₉N₇O₈S₂ [2]
Molecular Weight 677.79 g/mol [2] [3]
Purity ≥98% (HPLC) [1]
Physical Form White to off-white powder [1] [2]
Solubility >35 mg/mL in DMSO [1] [2]
Storage Desiccate at 2-8°C [1] [2]
WGK 3 (Moderately water-polluting) [1] [2]
IC₅₀ (PDE5) 1.23 nM [3] [4]
Selectivity (PDE6) 117-fold to 80-fold selective over PDE6 [1] [4]
Selectivity (Other PDEs) >3000-fold selective over PDEs 1-4 and 7 [1]

The selection of the besylate (benzenesulfonate) salt was a critical development step. The free base of Gisadenafil exhibited poor solubility at physiological pH, making it unsuitable for formulation. Salt formation with benzenesulfonic acid significantly improved its properties, resulting in a high-melting-point salt (248 °C) that was suitable for primary and secondary processing into a drug product [3].

Experimental and Manufacturing Protocols

In Vitro PDE Inhibition Assay

The core activity of UK-369003-26 is measured by its ability to inhibit PDE5 enzyme activity.

  • Principle: The assay typically measures the conversion of a fluorescently-labeled or radio-labeled substrate (e.g., cyclic guanosine monophosphate, cGMP) to its hydrolyzed product (e.g., 5'-GMP) in the presence of the enzyme and the test compound.
  • Methodology: Recombinant human PDE enzymes are incubated with the substrate and a range of concentrations of UK-369003-26. The reaction is stopped after a specific period, and the amount of product formed is quantified, for example, using a scintillation proximity assay (SPA) for radioactive substrates.
  • Data Analysis: The IC₅₀ value (the concentration that inhibits 50% of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The high selectivity over other PDEs is confirmed by running parallel assays with different PDE isoforms [1] [4].
Synthesis and Salt Formation Workflow

The manufacturing process for UK-369003-26 involves multiple chemical steps, culminating in a final salt formation and purification. A key publication details the optimized process to control genotoxic impurities [5].

G Step1 Step 1 & 2: Synthesis of Free Base Step2 Salt Formation Step1->Step2 Step3 Impurity Control Step2->Step3 Step4 Isolation & Drying Step3->Step4 Sub1 Precursor & Reagents Sub1->Step1 Sub2 Free Base Benzenesulfonic Acid Sub2->Step2 Sub3 Water/Methyl Ethyl Ketone (4% Water by Volume) Sub3->Step3

Synthesis and Control Workflow for UK-369003-26

A critical process parameter is the control of residual ethanol from earlier synthesis steps, which can react with benzenesulfonic acid to form the genotoxic impurity ethyl besylate. The optimized process uses a solvent medium of water and methyl ethyl ketone (MEK) with a carefully controlled water content (4% by volume) to effectively purge this impurity while maintaining a high reaction yield [3] [5].

Mechanism of Action and Therapeutic Context

UK-369003-26 acts as a competitive inhibitor of the PDE5 enzyme. The diagram below illustrates its mechanism at the cellular level.

G NO Nitric Oxide (NO) Signal GC Guanylyl Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme PDE5->cGMP Hydrolyzes (Breaks Down) Effect Smooth Muscle Relaxation PKG->Effect UK UK-369003-26 (PDE5 Inhibitor) UK->PDE5 Inhibits

Cellular Mechanism of PDE5 Inhibition by UK-369003-26

By inhibiting PDE5, UK-369003-26 elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism underpinned its investigation for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [6] [3] [4]. Although clinical development for this and other indications (erectile dysfunction, pulmonary hypertension) has been discontinued, it remains a well-characterized chemical tool for cyclic nucleotide research [1] [3].

References

Basic Identification and Properties of Gisadenafil Besylate

Author: Smolecule Technical Support Team. Date: February 2026

Property Detail
CAS Number 334827-98-4 [1]
Molecular Formula C₂₃H₃₃N₇O₅S • C₆H₆O₃S [1]
Molecular Weight 677.79 g/mol [1]
Application Phosphodiesterase-5 (PDE5) inhibitor [1]
Intended Use For Research Use Only. Not for Diagnostic or Therapeutic Use [1]

Information Limitations and Research Context

The search did not yield detailed quantitative data, experimental protocols, clinical trial results, or specific signaling pathway information for Gisadenafil besylate. It appears to be a research chemical used in laboratory studies rather than an approved drug [1].

For your research, it is helpful to understand the well-established mechanism of action for its drug class. This compound is a PDE5 inhibitor. This class of compounds works by blocking the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in cells [2] [3] [4]. The resulting increase in cGMP levels leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for the clinical use of related PDE5 inhibitors, such as Sildenafil, in conditions like erectile dysfunction and pulmonary arterial hypertension [3] [4]. The following diagram illustrates this general pathway.

G Stimulus Sexual Stimulation or other signal NO NO Release Stimulus->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP production sGC->cGMP Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation PDE5 PDE5 (enzyme) PDE5->cGMP  degrades Gisadenafil This compound Gisadenafil->PDE5  inhibits

Suggestions for Further Research

To gather the technical depth you require, I suggest you:

  • Search specialized scientific databases: Platforms like PubMed, Google Scholar, or SciFinder may have primary research articles not indexed in general web searches. Using the CAS Number 334827-98-4 as a search term can yield precise results.
  • Investigate the parent compound: Researching "Gisadenafil" without the "besylate" salt designation might uncover more studies on its core pharmacology and synthesis.
  • Review patent literature: Pharmaceutical patents often contain exhaustive chemical, pharmacological, and formulation data. Searching patent databases using the compound name or CAS number could provide significant technical detail.

References

Gisadenafil besylate storage conditions desiccate at RT

Author: Smolecule Technical Support Team. Date: February 2026

Stability of Sildenafil as a Reference

Stability studies for pharmaceutical preparations are highly specific to the drug substance, its salt form, and the final dosage form. The following table summarizes key findings from stability research on compounded formulations of Sildenafil citrate, which may offer a methodological framework for investigating Gisadenafil besylate [1] [2].

Dosage Form Storage Conditions Study Duration Key Stability Findings

| Rapid-Dissolving Tablets [1] | Ambient room temperature (in amber blister packs) | 6 months | Potency: Consistently >95% label claim. Physical: No significant changes in appearance, weight, breaking force, or disintegration time. | | Oral Suspension (2.5 mg/mL) [2] | 30°C/75% RH & 40°C/75% RH (simulating ASEAN climate) | 90 days | Potency: 99.23% - 103.52% label claim. Physical/Microbiological: Stable appearance, viscosity, and pH; met microbial requirements. |

Detailed Experimental Protocol for Stability Studies

For a comprehensive stability assessment, the studies on Sildenafil employed a series of standardized tests. The workflow below outlines the key stages of a pharmaceutical stability study, based on the methodologies used in the search results.

G Drug Product Formulation Drug Product Formulation Packaging Packaging Drug Product Formulation->Packaging Storage Conditions Storage Conditions Packaging->Storage Conditions Stability Testing at Intervals Stability Testing at Intervals Storage Conditions->Stability Testing at Intervals Physical Tests Physical Tests Stability Testing at Intervals->Physical Tests Chemical Tests Chemical Tests Stability Testing at Intervals->Chemical Tests Microbiological Tests Microbiological Tests Stability Testing at Intervals->Microbiological Tests P1 - Appearance/Color- Weight Variation- Disintegration Time- Viscosity/rheology- Friability*- Breaking Force* Physical Tests->P1 P2 - Potency (HPLC Assay)- Degradation Products (HPLC)- pH Chemical Tests->P2 P3 - Microbial Limit Tests Microbiological Tests->P3 Data Analysis & Shelf-Life Determination Data Analysis & Shelf-Life Determination P1->Data Analysis & Shelf-Life Determination P2->Data Analysis & Shelf-Life Determination P3->Data Analysis & Shelf-Life Determination

Stability study workflow for pharmaceutical solid and liquid formulations.

Here is a more detailed breakdown of the key methodologies cited:

  • Sample Preparation and Packaging: The rapid-dissolving tablets were prepared using a molding technique, heated at 110°C, and then packaged in amber-colored blister packs with cold-adhesive backing seals to protect from light and moisture [1]. The oral suspension was a compounded formulation using a generic 100 mg tablet as the active ingredient [2].
  • Storage Conditions and Sampling: Studies stored the samples at controlled temperatures and humidity. The tablets were kept at ambient room temperature [1], while the suspension was tested at 30°C/75% RH and 40°C/75%RH to simulate tropical conditions, following the ASEAN guideline on stability studies [2]. Samples were tested at pre-determined intervals (e.g., time zero, 30, 60, 90 days).
  • Key Analytical Methods:
    • Potency and Purity (Chemical Stability): Analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method was validated for accuracy, precision, and linearity. Stability was confirmed by the drug content remaining above 95% of the label claim and the absence of new degradation peaks in the chromatogram [1] [2].
    • Physical Stability Tests: Included checks for visual appearance, color, odor, and more specialized tests like weight variation, breaking force (hardness), friability, and disintegration time for tablets, and viscosity, pH, and sedimentation for suspensions [1] [2].
    • Microbiological Stability (for suspensions): The preparation was tested to ensure it met the general requirements for microbial counts throughout the study period [2].

A Path Forward for this compound

Since this compound appears to be a development-stage compound, you may need to pursue alternative avenues to obtain specific data.

  • Consult Regulatory and Patent Filings: Detailed stability data is typically contained in the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions (like the Common Technical Document) to agencies such as the FDA or EMA. These documents may not be publicly accessible, but related patent applications can sometimes include exemplary stability data.
  • Establish a Primary Stability Protocol: In the absence of specific data, you can design a rigorous stability study for this compound based on ICH guidelines (Q1A(R2)) using the methodologies for Sildenafil as a template. This would involve storing the drug substance and product under long-term (e.g., 25°C ± 2°C/60% RH ± 5% RH) and accelerated conditions (e.g., 40°C ± 2°C/75% RH ± 5% RH) and testing against a defined specification [1] [2].

References

Gisadenafil besylate mechanism of action PDE5 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Profile and Mechanism of Action

Gisadenafil besylate (R&D code UK-369,003-26) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [1] [2]. Its core mechanism follows the established pathway of its class, which is best understood in the context of penile erection, an area where PDE5 inhibitors are most commonly used [3] [4].

The following diagram illustrates the core signaling pathway through which Gisadenafil and other PDE5 inhibitors exert their effects:

G Sexual Stimulation Sexual Stimulation NO Release NO Release Sexual Stimulation->NO Release sGC sGC NO Release->sGC  Activates cGMP cGMP sGC->cGMP  Converts GTP GTP GTP->cGMP PKG PKG cGMP->PKG  Activates Degraded cGMP Degraded cGMP cGMP->Degraded cGMP  Normal Degradation Smooth Muscle Relaxation Smooth Muscle Relaxation PKG->Smooth Muscle Relaxation Vasodilation & Erection Vasodilation & Erection Smooth Muscle Relaxation->Vasodilation & Erection PDE5 Enzyme PDE5 Enzyme PDE5 Enzyme->cGMP  Hydrolyzes Gisadenafil Gisadenafil Gisadenafil->PDE5 Enzyme  Inhibits

Figure 1: Gisadenafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.

This cGMP-mediated vasodilatory mechanism is also the basis for the investigational use of PDE5 inhibitors in other conditions, such as pulmonary arterial hypertension and lower urinary tract symptoms [3] [5].

Quantitative Pharmacological Data

The tables below summarize the key experimental data available for this compound.

Table 1: In Vitro Inhibitory Potency (IC₅₀) and Selectivity [2]

Target Enzyme IC₅₀ Value Selectivity Ratio (vs. PDE5A)
PDE5A 3.6 nM -
PDE1A 9.1 µM ~2,500-fold

Table 2: Key Physicochemical and Pharmacokinetic Properties

Parameter Description / Value Source / Context
Molecular Formula C₂₉H₃₉N₇O₈S₂ [2]
Molecular Weight 677.79 g/mol [2]
CAS Registry No. 334827-98-4 (besylate salt) [1] [2]
Oral Bioavailability Potential for oral bioavailability and dose-proportional pharmacokinetics reported. [1]
Solubility Poor for free base; besylate salt form developed to improve properties for processing. [1]

Experimental Evidence and Research Context

The data for Gisadenafil is derived from preclinical studies.

  • In Vitro Assay: The primary IC₅₀ value (3.6 nM) was determined using recombinant PDE5A and PDE1A enzymes overexpressed in COS-7 cells, directly evaluating its potency and selectivity [2]. The nearly 2500-fold selectivity over PDE1A was a key finding, as some PDE5 inhibitors can interact with PDE1 isotypes in the cerebral vasculature [2].
  • In Vivo Model: One study administered Gisadenafil via intraperitoneal injection (2 mg/kg) to male Tat-transgenic mice exposed to hypercapnia. The treatment largely restored the normal increase in cortical blood flow and dilation of small arterioles following hypercapnia, suggesting a potential role in improving vascular function [2].

Gisadenafil was also investigated for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH), but clinical trials for this indication were discontinued [1] [6].

Information Gaps and Development Status

The available information on this compound is limited because it is not an approved drug. Key information typically required for a complete whitepaper is missing:

  • Detailed human clinical trial data (phases, efficacy, safety).
  • Comprehensive pharmacokinetic profile in humans (Cmax, Tmax, AUC, half-life).
  • Full toxicology and safety data.
  • Final clinical development status: Public sources indicate that development for its investigated indications (ED, pulmonary hypertension, BPH) has been discontinued, with no recent progress reported [1] [6].

Conclusion for Researchers

This compound represents a research compound that demonstrated high potency and excellent selectivity for PDE5 over PDE1 in preclinical models. Its development history offers insights for drug discovery in this class, particularly regarding the importance of selectivity profiles and salt formation to address solubility issues.

References

Quantitative Data Profile of Gisadenophil Besylate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Gisadenafil besylate from various chemical and biological suppliers.

Parameter Value / Description Source
IC₅₀ (PDE5) 1.23 nM [1] [2] [3] or 3.6 nM [4] [5] Supplier & Bioactivity Data
Selectivity (PDE5 vs. PDE6) >100-fold selective [1] [2] Supplier & Bioactivity Data
Selectivity (PDE5 vs. PDE1A) ~2500-fold selective (IC₅₀ for PDE1A = 9.1 µM) [4] [5] Supplier & Bioactivity Data
Molecular Weight 677.79 g/mol [1] [4] [2] Chemical Data
Molecular Formula C₂₉H₃₉N₇O₈S₂ [1] [4] Chemical Data
CAS Number 334827-98-4 [1] [4] [2] Chemical Data
Solubility (DMSO) 80-100 mg/mL (118-147.54 mM) [1] [4] Solubility Data
Solubility (Water) 1-6.78 mg/mL (1.48-10 mM) [1] [4] [2] Solubility Data
In Vivo Model (Dose) Male Tat-transgenic mice; 0.25 mg/kg (ip, 5 days) or 2 mg/kg (ip, single dose) [1] [4] [5] Experimental Data

Detailed Experimental Protocols

The search results provide methodologies for both in vitro and in vivo studies on this compound.

In Vitro Assay: PDE5 Inhibitor Potency and Selectivity

This protocol is used to determine the IC₅₀ value and selectivity of Gisadenafil [4] [5].

  • Objective: To directly evaluate the potency and selectivity of Gisadenafil for PDE5A over PDE1A.
  • Experimental System: Recombinant PDE5A and PDE1A overexpressed in COS-7 cells.
  • Method:
    • Express the recombinant PDE isozymes in the cell system.
    • Treat with varying concentrations of this compound.
    • Measure the inhibition of enzymatic activity to calculate the half-maximal inhibitory concentration (IC₅₀).
  • Key Findings:
    • The IC₅₀ for PDE5A was reported as 1.23 nM [1] or 3.6 nM [4] [5].
    • The IC₅₀ for PDE1A was 9.1 µM, demonstrating high selectivity for PDE5 [4] [5].
In Vivo Protocol: Cerebrovascular Reactivity in a Murine Model

This study investigated the potential therapeutic effect of Gisadenafil on cerebrovascular function in a neuroinflammatory model [1] [4] [5].

  • Objective: To assess if Gisadenafil could improve cerebrovascular reactivity in response to hypercapnia (high CO₂).
  • Animal Model: Doxycycline-inducible HIV-1 Tat transgenic mice (GFAP-driven), which model HIV-associated neuroinflammation.
  • Dosing Regimen:
    • This compound was administered via intraperitoneal (ip) injection.
    • One study used 0.25 mg/kg daily for 5 days [1].
    • Another used a single dose of 2 mg/kg, with measurements taken 2 hours post-injection [4] [5].
  • Challenge and Measurement:
    • On the final day, mice were subjected to a 5-minute hypercapnia challenge (5% CO₂).
    • Cortical blood flow was measured, and the dilation of small (<25 μm) and larger arterioles was quantified.
  • Key Findings:
    • Gisadenafil treatment significantly improved the cortical blood flow response in Tat mice, increasing it from 11.6% to 17.5% above baseline [1].
    • It also restored dilation of small arterioles to 20.6%, though it did not recover the dilation of larger vessels [1] [4] [5].

Mechanism of Action and Experimental Workflow

The following diagrams, created using Graphviz, illustrate the proposed mechanism of Gisadenafil and the workflow of the in vivo experiment.

G PDE5 Inhibition Mechanism NO NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP  catalyzes GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 Enzyme cGMP->PDE5  substrate Relaxation Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP  degrades Gisadenafil This compound Gisadenafil->PDE5  inhibits

Mechanism of Gisadenafil: PDE5 inhibition increases cGMP, promoting smooth muscle relaxation.

G In Vivo Experimental Workflow Start Tat-transgenic Mouse Model A Dosing Regimen: 0.25 mg/kg ip for 5 days or 2 mg/kg ip single dose Start->A B Hypercapnia Challenge: 5-min exposure to 5% CO₂ A->B C Measure: Cortical Blood Flow B->C D Measure: Arteriole Dilation (Small vs. Large) C->D Result Result: Improved CBF & Small Arteriole Dilation D->Result

In vivo workflow: Gisadenafil treatment in a mouse model improves vascular response to hypercapnia.

Context from Related PDE5 Research

While specific signaling pathways in the bladder for Gisadenafil are not detailed, research on Sildenafil (another PDE5 inhibitor) in human detrusor smooth muscle suggests that PDE5 inhibitor-induced relaxation is complex [6]. The process involves not only the expected cGMP pathway but also cAMP-dependent pathways and the activation of calcium-activated potassium channels (BKCa and SKCa) and ATP-sensitive potassium (KATP) channels [6]. This indicates a multifaceted mechanism that may extend beyond a single pathway.

Summary

This compound is a potent and selective PDE5 inhibitor with a well-defined core pharmacological profile. The experimental data supports its activity in both biochemical (in vitro) and disease-relevant physiological (in vivo) models.

References

Gisadenafil besylate selectivity profile PDE5 vs PDE6

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Selectivity Profile of Gisadenafil

The core quantitative data for gisadenafil is summarized in the table below.

Parameter Value Experimental Context
PDE5 IC₅₀ 1.23 nM In vitro enzyme inhibition assay [1]
Selectivity vs. PDE6 >100-fold Calculated from IC₅₀ ratios against other PDE families [1]

Structural & Mechanistic Basis for Selectivity

The high selectivity of gisadenafil for PDE5 over PDE6 can be understood through the structural differences between these two enzymes.

  • Key Residues in the Binding Pocket: Research on tadalafil binding demonstrates that the M-loop region of the PDE5 active site is critical for inhibitor selectivity [2]. Specific residue differences between PDE5 and PDE6 (e.g., Phe787 in PDE5 vs. Trp in PDE6, Ile778 in PDE5 vs. Val in PDE6) are responsible for the reduced binding affinity of many inhibitors for PDE6 [2].
  • Computational Insights: Modern studies use techniques like molecular docking and molecular dynamics (MD) simulations to investigate selectivity [3] [4]. These analyses reveal that highly selective inhibitors bind more deeply within the PDE5 active site, forming stable interactions with key residues like TYR612, which are not as effectively engaged in PDE6 due to a shallower binding mode and differences in intermolecular forces (e.g., stronger Coulombic forces in PDE5 vs. stronger van der Waals in PDE6) [3] [4].

The following diagram illustrates the general workflow for computationally analyzing PDE5/PDE6 inhibitor selectivity, as applied in contemporary research [3] [4].

G Start Start: Protein/Ligand Preparation Step1 Structural Model Acquisition Start->Step1 Step2 Molecular Docking Step1->Step2 Step3 Molecular Dynamics (MD) Simulations Step2->Step3 Step4 Binding Affinity Analysis (MM/GBSA, IGM) Step3->Step4 Step5 Identify Key Residues (Alanine Scanning) Step4->Step5 End Output: Selectivity Mechanism Step5->End

Comparative Selectivity of Marketed PDE5 Inhibitors

For context, the selectivity profile of gisadenafil can be compared to other well-known PDE5 inhibitors, as shown in the table below.

Inhibitor PDE5 IC₅₀ (nM) PDE6 Selectivity (Fold vs. PDE5) Primary Off-Target(s)
Gisadenafil [1] 1.23 >100 Not specified
Sildenafil [5] [6] ~3.5 - 5 Low (also a potent PDE6 inhibitor) PDE6
Tadalafil [7] [5] ~2.0 - 6 Moderate (better than sildenafil) PDE11
Avanafil [5] ~1.0 - 5.2 High -
Vardenafil [5] ~0.1 - 0.7 Low (also a potent PDE6 inhibitor) PDE6

Detailed Experimental & Computational Protocols

For scientists seeking to replicate or build upon this research, the following are detailed methodologies from the literature.

1. In Vitro Binding Affinity Assay (Core Protocol) The primary data for gisadenafil's IC₅₀ is derived from a standard enzymatic assay [1].

  • Principle: Measures the inhibition of cGMP hydrolysis by the PDE5 enzyme in the presence of the inhibitor.
  • Key Steps:
    • Reaction Setup: Incubate purified human recombinant PDE5 enzyme with a substrate concentration of cGMP and a range of gisadenafil concentrations.
    • Reaction Termination: Stop the reaction after a fixed time, typically by heat or chemical denaturation.
    • Product Quantification: Determine the amount of GMP produced, often using a detection method like fluorescence or radioactivity.
    • Data Analysis: Fit the dose-response data to calculate the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

2. Computational Analysis of Selectivity (Mechanistic Protocol) Advanced studies use computational methods to understand the structural basis of selectivity, as seen in recent literature [3] [4].

  • Objective: To elucidate why an inhibitor binds more strongly to PDE5 than to PDE6 at an atomic level.
  • Workflow:
    • System Preparation:
      • Obtain 3D structures of PDE5 (e.g., PDB ID: 2H42) and build a homology model for PDE6C [7] [3].
      • Prepare ligand structures (e.g., gisadenafil) using energy minimization and calculate partial atomic charges [3] [4].
    • Molecular Docking:
      • Use programs like Glide or GOLD to dock the ligand into the active site of both PDE5 and PDE6 [7] [3].
      • Employ scoring functions to predict binding poses and affinities.
    • Molecular Dynamics (MD) Simulations:
      • Simulate the docked protein-ligand complexes in a solvated, neutralized system using software like Desmond or Gromacs and a force field like OPLS4 [3] [4].
      • Run simulations for a sufficient time (e.g., >100 ns) to achieve system stability and observe dynamic interactions.
    • Post-Simulation Analysis:
      • MM/GBSA: Calculate the binding free energy and decompose it to identify residues with the largest energy contributions [3].
      • Alanine Scanning: Virtually mutate key binding residues to alanine to quantify their contribution to binding affinity [3].
      • Independent Gradient Model (IGM) Analysis: Visualize and quantify non-covalent interactions in the binding pocket [3] [4].

Research Implications & Future Directions

The >100-fold selectivity of gisadenafil suggests a potential for a reduced incidence of visual disturbances, a known side effect of first-generation PDE5 inhibitors like sildenafil and vardenafil caused by PDE6 inhibition [5] [6]. This makes gisadenafil a valuable chemical tool for probing PDE5-specific biology.

Future research directions could include:

  • Clinical Validation: Confirming the improved visual side effect profile in head-to-head clinical trials with non-selective inhibitors.
  • Expanded Selectivity Profiling: Systematically testing against all other PDE families (e.g., PDE1, PDE11) to build a complete selectivity map.
  • Novel Inhibitor Design: Using the structural insights from gisadenafil's binding mode to design new inhibitors with even greater selectivity and potency [8].

References

Gisadenafil besylate biological activity phosphodiesterase

Author: Smolecule Technical Support Team. Date: February 2026

Phosphodiesterase-5 (PDE5) Inhibition Mechanism

The core biological activity of PDE5 inhibitors like Sildenafil is to amplify the nitric oxide (NO)-mediated signaling pathway by preventing the degradation of cyclic guanosine monophosphate (cGMP). The diagram below illustrates this key mechanism.

G NO NO GC GC NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->cGMP GTP GMP GMP cGMP->GMP Degrades to Relaxation Relaxation cGMP->Relaxation Mediates PDE5 PDE5 PDE5->cGMP  Hydrolyzes Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Diagram of the core NO-cGMP pathway and the site of PDE5 inhibitor action.

Key Quantitative Data for Sildenafil (Reference)

The table below summarizes quantitative data for Sildenafil, provided for comparative purposes.

Parameter Value or Finding Experimental Context / Method
Primary Mechanism Potent & selective PDE5 inhibition [1] In vitro enzyme assays; human corpus cavernosum studies
Key Downstream Effects Relaxation of smooth muscle [2] Organ bath experiments on human bladder dome strips
Involved Pathways cGMP (primary), cAMP, K+ channel activation [2] Tissue pre-contracted with carbachol, inhibitors used (ODQ, MDL-12,330A, glibenclamide)
Onset of Action As early as 14 minutes [1] Clinical trials in men with erectile dysfunction
Duration of Action Up to 12 hours [1] Clinical trials in men with erectile dysfunction
Common Adverse Events Headache, flushing, dyspepsia, visual disturbances [3] [4] Analysis of 67 double-blind, placebo-controlled trials and post-marketing data

References

Solubility Data and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physicochemical and solubility data for Gisadenafil besylate from supplier specifications and scientific literature.

Property Value / Description
CAS Number 334827-98-4 [1] [2] [3]
Molecular Formula C₂₉H₃₉N₇O₈S₂ [2]
Molecular Weight 677.79 g/mol [1] [2] [4]
Purity ≥98% (HPLC) [3] [4]
Physical Appearance White to off-white powder [2] [3]
Solubility in DMSO 100 mg/mL (147.54 mM) [2] or 67.78 mg/mL (100 mM) [4]

The following table provides a standard protocol for preparing a 100 mM stock solution, which is above the concentration required for most biological assays.

Step Parameter Description
1. Weigh Mass for 1 mL of 100 mM solution 67.8 mg
2. Dissolve Solvent Anhydrous DMSO
3. Mix Method Vortex or sonicate briefly at room temperature
4. Store Conditions Aliquot and store at -20°C to -80°C; desiccate to avoid moisture [2] [4]

Biological Context and Experimental Considerations

This compound is a potent and specific inhibitor of phosphodiesterase-5 (PDE5) [1] [2] [4].

  • Potency and Selectivity: It inhibits PDE5 with an IC₅₀ of 3.6 nM [2]. The compound shows high selectivity, being about 80-fold selective over PDE6 and more than 2500-fold selective over PDE1A [2] [3].
  • Mechanism of Action: As a PDE5 inhibitor, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation and subsequent smooth muscle relaxation and vasodilation [2].

The following diagram illustrates the core experimental workflow and the compound's mechanism of action.

G Start Prepare 100 mM Stock Solution (67.8 mg/mL in DMSO) A1 Aliquot and Store (-20°C to -80°C) Start->A1 A2 Dilute for Assay (e.g., in saline or buffer) A1->A2 A3 Apply to Experimental System (e.g., cell-based assay) A2->A3 B1 PDE5 Enzyme B2 Degradation of cGMP B1->B2 B3 Low cGMP Levels B2->B3 C1 This compound C2 Inhibits PDE5 C1->C2 C2->B1  inhibits C3 Accumulation of cGMP C2->C3 C4 Downstream Effects (Vasodilation, etc.) C3->C4

In Vivo Dosing Formulation Protocol

For in vivo studies, the DMSO stock solution requires further dilution in a physiologically compatible vehicle. One referenced study administered this compound intraperitoneally at 2 mg/kg in male Tat-transgenic mice [2]. The following table details a standard formulation for injection.

Component Volume Final Concentration Purpose
100 mM Gisadenafil in DMSO 100 µL 10% v/v Drug source
Tween 80 50 µL 5% v/v Surfactant
Saline (0.9% NaCl) 850 µL 85% v/v Aqueous phase
Final Working Solution 1000 µL ~10 mg/mL Ready for injection

Preparation Steps:

  • In a sterile vial, add 100 µL of the 100 mM DMSO stock solution.
  • Add 50 µL of Tween 80 and mix gently by pipetting or slow vortexing.
  • Slowly add 850 µL of saline while continuously vortexing to ensure a clear solution or fine suspension forms.
  • Use the formulation immediately for animal dosing to ensure stability [2].

Critical Notes for Researchers

  • Solubility Discrepancy: A slight discrepancy exists in the reported maximum solubility in DMSO (100 mg/mL vs. 67.78 mg/mL) [2] [4]. It is prudent to first prepare a 100 mM (67.8 mg/mL) solution. If a higher concentration is required, it can be attempted with gentle warming and sonication.
  • Solution Stability: Always prepare fresh in vivo formulations on the day of the experiment. For cell-based assays, avoid repeated freeze-thaw cycles of the DMSO stock; instead, store in small, single-use aliquots [2].
  • Vehicle Control: The final concentration of DMSO in any biological assay must be controlled. A typical maximum tolerated concentration in cell culture is 0.1%, which corresponds to a 1000-fold dilution of the 100 mM stock.

References

Comprehensive Application Notes and Protocols: Enhancing Gisadenafil Besylate Solubility Using Advanced Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gisadenafil Besylate and Solubility Challenges

This compound is a potent PDE5 inhibitor with structural and therapeutic similarities to sildenafil citrate, developed for treating erectile dysfunction and potentially pulmonary arterial hypertension. As a BCS Class II compound, this compound exhibits poor aqueous solubility which significantly limits its oral bioavailability and therapeutic efficacy. The compound's molecular structure contains a N-methylpiperazine fragment with a basic nitrogen (pKa ≈ 8.7) that serves as the primary site for protonation and salt formation, similar to sildenafil derivatives. The besylate salt form was developed to improve solubility characteristics compared to the free base, yet solubility remains a critical formulation challenge. Addressing this limitation requires systematic evaluation of various solubilization techniques to achieve the target concentration of 10 mM for experimental and potential clinical applications.

The solubility limitations of this compound represent a common challenge in pharmaceutical development, particularly for PDE5 inhibitors. Sildenafil citrate, with which gisadenafil shares structural similarities, has a documented aqueous solubility of approximately 4.1 mg/mL, contributing to its relatively low oral bioavailability of around 40% [1]. Similarly, this compound faces dissolution rate-limited absorption, necessitating advanced formulation strategies to enhance its aqueous solubility. The significance of overcoming these solubility challenges lies in achieving sufficient systemic exposure for therapeutic efficacy while potentially reducing dosage and minimizing side effects. These application notes provide comprehensive protocols for evaluating and enhancing this compound solubility through scientifically validated techniques.

Comprehensive Solubility Enhancement Methodologies

Cocrystallization Techniques

Cocrystallization represents a promising approach for modifying the solid-state properties of active pharmaceutical ingredients (APIs) without altering their chemical structure or pharmacological activity. For this compound, cocrystal formation with pharmaceutically acceptable co-formers can significantly enhance aqueous solubility through crystalline rearrangement and improved hydration kinetics. The methodology involves establishing specific hydrogen bonding interactions between the API and selected co-formers, particularly those containing carboxylic acid moieties that can interact with the basic nitrogen in gisadenafil's N-methylpiperazine fragment. Successful cocrystallization has been demonstrated with sildenafil, where fumaric acid cocrystals increased water solubility up to five-fold compared to the base compound [2].

The co-former selection for this compound should follow established pharmaceutical guidelines, prioritizing GRAS (Generally Recognized As Safe) substances with proven safety profiles. Appropriate co-formers include fumaric acid, benzoic acid, and acetylsalicylic acid, which have demonstrated successful cocrystal formation with similar PDE5 inhibitors. The cocrystallization process generates a unique crystal lattice structure with distinct thermodynamic properties that can enhance dissolution rates without compromising chemical stability. When implementing this approach, researchers should systematically screen multiple co-formers at varying stoichiometric ratios to identify optimal combinations for this compound, as the final cocrystal stoichiometry may differ from initial molar ratios used in preparation [2].

Solid Dispersion Systems

Solid dispersions represent another effective strategy for enhancing the solubility characteristics of this compound. This technique involves dispersing the API within hydrophilic polymeric carriers at the molecular level, creating amorphous systems with significantly improved dissolution properties. The selection of appropriate polymeric carriers is critical for achieving stable solid dispersions with enhanced solubility. For this compound, recommended carriers include Kollidon VA64 (copovidone), Kolliphor P188 (poloxamer 188), and Kollidon 30 (povidone), which have demonstrated remarkable success in improving the solubility of sildenafil citrate [3].

The mechanism of solubility enhancement in solid dispersions involves multiple factors, including particle size reduction, improved wettability, conversion from crystalline to amorphous state, and molecular-level dispersion that bypasses the energy-intensive crystal lattice breakdown during dissolution. When properly formulated, solid dispersions of this compound can achieve near-complete release (99.74% within 2 hours) as demonstrated with sildenafil-Kollidon VA64 systems [3]. The polymeric carriers facilitate solubilization through various mechanisms: Kolliphor P188 forms micelles that encapsulate the drug, Kollidon VA64 generates nanoparticles during dissolution, and Kollidon 30 creates water-soluble complexes with insoluble drugs. The physical stability of these systems must be carefully monitored, as amorphous dispersions have a thermodynamic tendency to recrystallize over time, potentially compromising solubility enhancements.

Cosolvency and Hydrotropic Approaches

Cosolvency utilizes water-miscible solvents to modify the polarity of the dissolution medium, thereby enhancing the solubility of poorly water-soluble drugs like this compound. This approach is particularly valuable for preclinical formulations and liquid dosage forms. Effective cosolvents for this compound include ethylene glycol, ethanol, and propylene glycol, which have demonstrated significant solubility enhancement for sildenafil citrate in concentration-dependent manners [4] [1]. The cosolvency mechanism involves reducing the interfacial tension between the hydrophobic drug and aqueous medium while modifying the solvent environment to better accommodate the drug molecule.

Hydrotropy offers an alternative solubilization strategy using high concentrations of specific agents like sodium benzoate, nicotinamide, or urea to enhance aqueous solubility. This approach provides distinct advantages over traditional cosolvency, including reduced environmental concerns, improved safety profiles, and enhanced stability of the dissolved drug [5]. Hydrotropic agents operate through complex formation or molecular aggregation, with synergistic effects observed when multiple hydrotropic agents are combined. The selection of hydrotropic agents for this compound should consider their compatibility with the drug's chemical structure, particularly the potential for interaction with the basic nitrogen center. Both cosolvency and hydrotropy offer valuable formulation options for achieving target solubility of 10 mM this compound, with choice dependent on specific application requirements, safety considerations, and compatibility with subsequent experimental or formulation steps.

Experimental Data Summary and Comparative Analysis

Quantitative Solubility Enhancement Data

Table 1: Experimental Solubility Data for Sildenafil-Based Compounds Using Various Enhancement Techniques

Methodology Specific Formulation Solubility Enhancement Temperature (K) Reference Compound
Cocrystallization Fumaric acid cocrystal 5× increase vs. base 298.2 Sildenafil [2]
Cocrystallization Benzoic acid cocrystal Significant improvement vs. base 298.2 Sildenafil [2]
Cocrystallization Acetylsalicylic acid cocrystal Significant improvement vs. base 298.2 Sildenafil [2]
Solid Dispersion Kollidon VA64 (1:1) 99.74% release in 2 hours 310 Sildenafil citrate [3]
Solid Dispersion Kolliphor P188 (1:1) Enhanced dissolution rate 310 Sildenafil citrate [3]
Solid Dispersion Kollidon 30 (1:1) Enhanced dissolution rate 310 Sildenafil citrate [3]
Cosolvency Ethylene glycol (neat) 2.05×10⁻² mol·L⁻¹ 313.2 Sildenafil citrate [4]
Cosolvency Ethanol + water (0.6 mass fraction) 2.18×10⁻² mol·L⁻¹ 313.2 Sildenafil citrate [1]
Cosolvency Water (control) 5.46×10⁻³ mol·L⁻¹ 293.2 Sildenafil citrate [4]

The solubility enhancement data demonstrates that multiple approaches can significantly improve the dissolution characteristics of poorly soluble PDE5 inhibitors. The cosolvency methods using ethylene glycol or ethanol-water mixtures provide substantial solubility increases, with temperature playing a crucial role in solubility optimization. The solid dispersion systems achieve remarkable in vitro release profiles, approaching complete dissolution within standard testing timeframes. These data points provide valuable reference expectations for this compound formulation development, with the understanding that besylate salt may exhibit different absolute solubility but similar enhancement patterns.

Table 2: Methodological Comparison for Solubility Enhancement of this compound

Technique Mechanism of Action Advantages Limitations Sustainability Score
Cocrystallization Alters crystal lattice energy and hydrogen bonding Maintains chemical integrity; tunable properties Potential stability issues; complex characterization Moderate
Solid Dispersion Creates amorphous systems; improves wettability Significant solubility enhancement; rapid dissolution Physical instability; carrier-dependent High
Cosolvency Modifies solvent polarity and solubility parameters Simple implementation; immediate effect Environmental concerns; potential toxicity 29% [5]
Hydrotropy Complexation and molecular aggregation Eco-friendly; stable formulations Requires high additive concentrations 71% [5]

The comparative analysis reveals that each solubilization strategy offers distinct advantages and limitations for this compound formulation. Hydrotropy emerges as the most sustainable approach according to green chemistry metrics, while solid dispersions provide the most pronounced enhancement in dissolution efficiency. The selection of appropriate methodology should consider the specific application context, required solubility threshold, formulation stability requirements, and environmental impact.

Detailed Experimental Protocols

Cocrystallization Protocol via Slow Solvent Evaporation

The slow solvent evaporation method represents a robust approach for preparing cocrystals of this compound with enhanced solubility properties. This protocol has been successfully demonstrated for sildenafil cocrystals with fumaric acid, benzoic acid, and acetylsalicylic acid [2]:

  • Step 1: Solution Preparation - Prepare separate solutions of this compound (0.04 M) and selected co-former (0.04-0.12 M depending on desired stoichiometric ratio) in appropriate solvents. Acetone and ethyl acetate have demonstrated particular effectiveness for similar PDE5 inhibitors. Ensure complete dissolution using mild heating (40-45°C) and stirring if necessary.

  • Step 2: Solution Combination - Combine the this compound and co-former solutions in the desired stoichiometric ratio (typically 1:1, 1:2, or 1:3 drug-to-co-former) in a clean, dry crystallization vessel. Mix thoroughly using magnetic stirring for 15-20 minutes to ensure homogeneous molecular distribution.

  • Step 3: Slow Evaporation - Cover the crystallization vessel with perforated aluminum foil to control evaporation rate. Allow the solvent to evaporate slowly at room temperature (25±2°C) in a vibration-free environment. The process typically requires 5-7 days for complete crystallization. For accelerated processing, controlled vacuum evaporation at reduced temperature can be employed.

  • Step 4: Crystal Collection - Collect the resulting cocrystals by gentle vacuum filtration using a Buchner funnel with filter paper of appropriate pore size (0.45-10 μm). Wash the crystals minimally with the same solvent system to remove residual non-cocrystallized material without dissolving the formed cocrystals.

  • Step 5: Drying and Storage - Air-dry the cocrystals at room temperature for 24 hours, followed by vacuum desiccation for 6-8 hours to remove residual solvent. Characterize the resulting cocrystals using PXRD, FT-IR, and DSC to confirm cocrystal formation and assess purity. Store in airtight containers protected from light at controlled room temperature.

The success of cocrystallization is highly dependent on solvent selection and evaporation rate. Systematic screening of solvent systems is recommended, with acetone and ethyl acetate serving as primary candidates based on successful application with similar compounds. The formed cocrystals typically exhibit irregular crystal morphology rather than defined geometric shapes, which does not compromise their solubility enhancement potential.

Solid Dispersion Preparation via Solvent Evaporation Method

The solvent evaporation method provides an effective approach for preparing solid dispersions of this compound with hydrophilic polymers. This protocol is adapted from successful applications with sildenafil citrate and hydrophilic polymers including Kollidon VA64, Kolliphor P188, and Kollidon 30 [3]:

  • Step 1: Preparation of Drug-Polymer Solution - Accurately weigh this compound and selected polymer carrier in the desired ratio (typically 1:1 w/w). Dissolve the physical mixture in a common volatile solvent, with ethanol demonstrating effectiveness for both drug and polymeric carriers. Use minimal solvent volume to achieve complete dissolution, typically 10-15 mL per gram of solid.

  • Step 2: Homogenization - Subject the solution to homogenization using a high-speed homogenizer at 10,000 rpm for 5-10 minutes to ensure complete molecular-level dispersion of the drug within the polymer matrix. Alternatively, ultrasonic agitation for 15-20 minutes can be employed.

  • Step 3: Solvent Evaporation - Remove the solvent using a rotary evaporator under reduced pressure at controlled temperature (40±2°C). Maintain gentle rotation (50-60 rpm) to form a thin film and ensure uniform evaporation. Continue the process until a dry, solid film is obtained.

  • Step 4: Size Reduction - Scrape the dried solid dispersion from the evaporation flask and gently grind using a mortar and pestle. Pass the resulting powder through a sieve (100-150 mesh) to obtain uniform particle size distribution. Avoid excessive mechanical stress that might induce recrystallization.

  • Step 5: Drying and Storage - Further dry the solid dispersion under vacuum for 12-24 hours to remove residual solvent. Store the final solid dispersion in desiccators with appropriate desiccant at controlled room temperature, protected from light and moisture.

The critical quality attributes for the resulting solid dispersion include drug content uniformity, amorphous character confirmation (by PXRD), and in vitro dissolution performance. The selected polymer carrier significantly influences the physical stability and dissolution enhancement, with Kollidon VA64 demonstrating particular effectiveness for similar compounds.

Shake-Flask Method for Solubility Determination

The shake-flask method remains the gold standard for equilibrium solubility determination of this compound in various media. This protocol is adapted from established methods used for sildenafil citrate solubility assessment [4] [1]:

  • Step 1: Preparation of Saturated Solutions - Add excess this compound (approximately 1.5-2 times the expected solubility) to precisely measured volumes (10-15 mL) of selected dissolution media in glass vials. Include aqueous buffers, cosolvent systems, and media containing potential hydrotropic agents based on experimental design.

  • Step 2: Equilibrium Attainment - Seal the vials and agitate continuously in a temperature-controlled water bath shaker maintained at the desired temperature (typically 25±0.5°C, 37±0.5°C). Maintain agitation for a minimum of 24 hours to ensure equilibrium attainment, with preliminary studies recommended to confirm sufficient equilibration time.

  • Step 3: Phase Separation - After equilibrium is established, allow the suspensions to settle briefly, then withdraw aliquots and immediately filter through pre-warmed (or pre-cooled) membrane filters (0.45 μm pore size). Use syringe filters with minimal hold-up volume to prevent temperature change and ensure saturation maintenance.

  • Step 4: Sample Analysis - Appropriately dilute the filtered saturated solutions with mobile phase compatible with the analytical method. Quantify this compound concentration using validated HPLC-UV methods with detection wavelengths appropriate for the compound (typically 200-300 nm based on UV spectrum).

  • Step 5: Data Validation - Perform each determination in triplicate with appropriate quality controls. Confirm equilibrium by measuring solubility at increasing time points until consistent values are obtained. Verify that solid phase remaining after equilibration shows no form conversion using PXRD.

This method provides fundamental solubility data critical for formulation development and biopharmaceutical assessment. For this compound, particular attention should be paid to potential pH-dependent solubility given the compound's ionizable groups, with comprehensive profiling recommended across the physiologically relevant pH range (1.2-7.4).

Strategic Pathway for Solubility Enhancement

The following diagram illustrates the systematic decision-making process for selecting and implementing solubility enhancement strategies for this compound:

G Solubility Enhancement Strategy Pathway Start This compound Solubility Challenge A1 Target Solubility Assessment (10 mM target) Start->A1 A2 Formulation Requirements Evaluation A1->A2 A3 Analytical Method Development A2->A3 S1 Cocrystallization Approach A3->S1 S2 Solid Dispersion System A3->S2 S3 Cosolvency Strategy A3->S3 S4 Hydrotropy Method A3->S4 C1 Co-former Screening (Fumaric, Benzoic, Acetylsalicylic Acid) S1->C1 D1 Polymer Carrier Selection (Kollidon VA64, Kolliphor P188) S2->D1 E1 Solvent System Selection (Ethylene Glycol, Ethanol-Water) S3->E1 H1 Hydrotropic Agent Screening (Sodium Benzoate, Nicotinamide) S4->H1 C2 Method Selection: Slow Solvent Evaporation C1->C2 C3 Characterization: PXRD, FT-IR, DSC C2->C3 C4 Solubility Assessment (5× potential improvement) C3->C4 Decision1 Enhancement Adequate? C4->Decision1 D2 Method Selection: Solvent Evaporation D1->D2 D3 Characterization: PXRD, Dissolution Testing D2->D3 D4 Performance Evaluation (99% release potential) D3->D4 Decision2 Enhancement Adequate? D4->Decision2 E2 Phase Solubility Analysis E1->E2 E3 Temperature Optimization (293-313K range) E2->E3 E4 Bioavailability Assessment E3->E4 Decision3 Enhancement Adequate? E4->Decision3 H2 Concentration Optimization H1->H2 H3 Sustainability Assessment (71% sustainability score) H2->H3 H4 Toxicity Evaluation H3->H4 Decision4 Enhancement Adequate? H4->Decision4 Decision1->S2 No Success Target Solubility Achieved (10 mM this compound) Decision1->Success Yes Decision2->S3 No Decision2->Success Yes Decision3->S4 No Decision3->Success Yes Decision4->S1 No Decision4->Success Yes

Figure 1: Strategic Pathway for this compound Solubility Enhancement

The strategic pathway outlines a systematic approach for achieving the target solubility of 10 mM this compound. The process begins with comprehensive target assessment and analytical development, followed by sequential implementation of various enhancement strategies. The diagram emphasizes the iterative nature of formulation development, with decision points at each stage to evaluate whether the solubility enhancement meets target requirements. This structured approach ensures efficient resource utilization while maximizing the probability of success.

Conclusion and Future Perspectives

The application of advanced solubilization techniques offers promising pathways to achieve the target 10 mM solubility for this compound. Based on the extensive data available for structurally related compounds, particularly sildenafil citrate, cocrystallization with pharmaceutically acceptable co-formers, solid dispersion systems with hydrophilic polymers, and cosolvency approaches with safe solvent systems represent the most promising strategies. The experimental protocols provided herein offer detailed methodologies for implementing these approaches, while the strategic pathway provides a decision-making framework for systematic investigation.

Future directions for this compound solubility enhancement should consider combined approaches that leverage multiple mechanisms simultaneously, such as cocrystals incorporated into solid dispersion systems or hydrotropic agents combined with cosolvents. Additionally, the emerging emphasis on green chemistry principles suggests prioritization of hydrotropic methods where feasible, given their superior sustainability profile. As with all formulation development programs, comprehensive characterization of the final form is essential, including solid-state properties, stability under accelerated conditions, and in vitro performance in biologically relevant media. The protocols and data presented herein provide a robust foundation for developing bioavailable formulations of this compound suitable for preclinical and clinical evaluation.

References

Application Notes and Experimental Protocol for Gisadenafil Besylate In Vivo Dosing

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Summary of Quantitative Data

Gisadenafil besylate is a potent, selective, and orally bioavailable phosphodiesterase-5 (PDE5) inhibitor. The table below summarizes its core biochemical and in vivo dosing parameters [1] [2].

Table 1: Key Data for this compound

Parameter Value Description / Significance
PDE5 IC₅₀ 1.23 nM Indicates high potency for the primary target [1] [2].
Selectivity >100-fold vs. PDE6 Reduced potential for visual side effects compared to some other PDE5 inhibitors [1] [2].
In Vivo Dose 0.25 mg/kg Effective dose administered via intraperitoneal (IP) injection in a murine model [2].
Dosing Regimen Once daily for 5 days Protocol for a short-term interventional study [2].
Solubility (DMSO) 80 mg/mL (118 mM) Suitable for preparing concentrated stock solutions [2].

Detailed Experimental Protocol

This protocol is adapted from a published study that investigated the effects of this compound on cerebrovascular function in a transgenic mouse model of HIV-1 associated neuroinflammation [2].

Objective

To assess the efficacy of this compound in improving cerebrovascular reactivity in a doxycycline-inducible HIV-1 Tat transgenic mouse model (with GFAP-driven expression).

Materials
  • Test Compound: this compound (e.g., Tocris Bioscience, Cat. No. 4165 or TargetMol, Cat. No. T11400) [1] [2].
  • Animals: Adult mice (e.g., GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic mice and appropriate wild-type controls).
  • Vehicle: Sterile saline or a suitable solvent based on the compound's solubility profile [2].
  • Equipment: Apparatus for intraperitoneal (IP) injection, equipment for measuring cortical blood flow (e.g., laser Doppler flowmetry), and a hypercapnia challenge chamber.
Dosing Formulation and Administration
  • Stock Solution Preparation: Prepare a fresh stock solution of this compound in DMSO. The high solubility in DMSO (80 mg/mL) allows for a concentrated stock [2].
  • Working Solution Preparation: Dilute the stock solution in sterile saline immediately before administration. The final concentration should be calculated to deliver a dose of 0.25 mg/kg in a standard injection volume (e.g., 5-10 mL per kg of body weight). Ensure the final concentration of DMSO is kept as low as possible (typically <1-5%) to minimize potential vehicle effects.
  • Route of Administration: Administer via intraperitoneal (IP) injection [2].
  • Dosing Schedule: Administer once daily for 5 consecutive days [2].
Experimental Workflow and Assessment

The following diagram illustrates the key stages of the experimental procedure:

G Start Start: Animal Model Preparation Group Randomize into groups: - Treatment (this compound) - Control (Vehicle) Start->Group Dosing Daily IP Injection (0.25 mg/kg, 5 days) Group->Dosing Challenge Day 5: Hypercapnia Challenge (5 min, 5% CO₂) Dosing->Challenge Measure Measure Outcomes: - Cortical Blood Flow (% change) - Arteriolar Dilation (μm) Challenge->Measure Analyze Data Analysis Measure->Analyze

Key Measurements and Outcomes
  • Primary Outcome: Cerebrovascular Reactivity
    • Method: On day 5, place animals under anesthesia and subject them to a 5-minute hypercapnia challenge (5% CO₂) while measuring cortical blood flow using laser Doppler flowmetry [2].
    • Expected Result: The study reported that this compound treatment significantly improved the cortical blood flow response in Tat mice, increasing it from 11.6% to 17.5% [2].
  • Secondary Outcome: Arteriolar Dilation
    • Method: Using in vivo imaging, measure the diameter of pial arterioles before and during the hypercapnia challenge [2].
    • Expected Result: The treatment was shown to restore dilation of small arterioles (<25 μm) to 20.6%. Note that the study found no significant effect on the dilation of larger vessels [2].

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5). The following diagram details the underlying signaling pathway and the site of action of the compound.

G NitricOxide Nitric Oxide (NO) Release sGC Soluble Guanylyl Cyclase (sGC) NitricOxide->sGC Activates cGMP cGMP ↑ sGC->cGMP Converts GTP GTP GTP->sGC GTP to cGMP PKG PKG Activation cGMP->PKG Activates Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation PDE5 PDE5 (Degrades cGMP) PDE5->cGMP Degrades Gisadenafil This compound (PDE5 Inhibitor) Gisadenafil->PDE5 Inhibits

Pathway Explanation: In the context of the cited study, the accumulation of cGMP in cerebrovascular smooth muscle promotes vasodilation, which is the proposed mechanism for the improved blood flow and arteriolar dilation observed during the hypercapnia challenge [3] [2]. This pathway is also the basis for the effects of PDE5 inhibitors in their approved indications, such as erectile dysfunction and pulmonary arterial hypertension [4] [3].

Application Considerations and Further Research

  • Model Specificity: The provided protocol is highly specific to a particular neuroinflammatory disease model. Researchers should adapt the dosing regimen and functional readouts based on their target pathology (e.g., cardiovascular, urological) [3] [5].
  • Route and Formulation: While this protocol uses IP injection, this compound is documented as orally bioavailable. For oral dosing studies, formulation in a suitable vehicle (e.g., carboxymethylcellulose) should be explored, and pharmacokinetic studies may be necessary to confirm exposure [1] [6].
  • Broader Implications: The success of PDE5 inhibitors in one domain often leads to exploration in others. Research suggests potential for PDE5 inhibitors in conditions like lower urinary tract symptoms, Raynaud's phenomenon, and even neurodegenerative diseases, opening avenues for further investigation with this compound [7] [3] [5].

References

Gisadenafil besylate for benign prostatic hyperplasia research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Pharmacological Characterization

Gisadenafil besylate (development code UK-369003) is an investigational compound supplied for research purposes under agreement from Pfizer Inc. [1] [2].

Table 1: Physicochemical and Biochemical Profile of this compound

Parameter Specification
Chemical Name 5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]-3-pyridinyl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] [2]
Molecular Weight 677.79 g/mol [1] [2]
Purity ≥98% (HPLC) [1]
PDE5 Inhibition (IC₅₀) 1.23 nM [1] [2] [3]
Selectivity (PDE5 vs. PDE6) >100-fold [1] [3]
Oral Bioavailability Demonstrated in preclinical models [1] [3]
CAS Number 334827-98-4 [1] [4]
Solubility 10 mM in water; 100 mM in DMSO [1] [2]

Proposed Mechanism of Action in BPH

This compound exerts its effects by selectively inhibiting PDE5, thereby elevating intracellular cyclic guanosine monophosphate (cGMP) levels. This mechanism leads to smooth muscle relaxation in the lower urinary tract, which is relevant for relieving BPH symptoms [1] [5]. The following diagram illustrates the proposed cellular signaling pathway.

G NitricOxide Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NitricOxide->sGC GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts to PKG Protein Kinase G (PKG) cGMP->PKG cGMP_degradated cGMP_degradated cGMP->cGMP_degradated Normal Degradation Relaxation Smooth Muscle Relaxation PKG->Relaxation Activates PDE5 PDE5 Enzyme PDE5->cGMP Degrades to Gisadenafil This compound (PDE5 Inhibitor) Gisadenafil->PDE5 Inhibits cGMP_degraded 5'-GMP (Inactive)

Figure 1: Proposed cGMP-mediated signaling pathway for smooth muscle relaxation by this compound in the lower urinary tract. The diagram synthesizes mechanisms described for PDE5 inhibitors in prostate, bladder, and vascular tissues [6] [5] [7].

Experimental Protocols for BPH Research

Protocol 1: In Vitro Organ Bath for Prostate Smooth Muscle Relaxation

This protocol assesses the direct relaxant effect of Gisadenafil on pre-contracted prostate tissue strips, adapted from methodologies used to study Sildenafil [6] [5].

Workflow Diagram:

G Step1 1. Tissue Preparation (Human/Animal Prostate Strips) Step2 2. Equilibration & Priming (Krebs-HEPES, 37°C, 95% O₂/5% CO₂, 60 min) Step1->Step2 Step3 3. Pre-contraction (Carbachol 1 µM or Phenylephrine) Step2->Step3 Step4 4. Inhibitor Pre-incubation (Optional) (e.g., ODQ, L-NAME, 20 min) Step3->Step4 Step5 5. Cumulative Concentration-Response (Gisadenafil, 10 nM - 30 µM) Step4->Step5 Step6 6. Data Analysis (% Relaxation, pD₂, E_max) Step5->Step6

Figure 2: Experimental workflow for assessing Gisadenafil-induced relaxation in prostate tissue strips.

Key Steps:

  • Tissue Preparation: Mount prostate strips (e.g., transition zone) in organ baths containing oxygenated (95% O₂/5% CO₂) Krebs-HEPES buffer at 37°C [6] [5].
  • Equilibration: Apply a resting tension of 0.5-1.0 g and equilibrate for 60 minutes with periodic washing [6].
  • Induction of Tone: Pre-contract strips with a spasmogen like carbachol (1 µM) or phenylephrine to induce stable myogenic tone [6] [5].
  • Drug Application: After a stable contraction plateau is reached, construct a cumulative concentration-response curve to this compound (e.g., 10 nM to 30 µM) [6].
  • Pathway Investigation: To probe mechanism, pre-incubate strips for 20 minutes with inhibitors before pre-contraction and Gisadenafil addition [6] [8]:
    • Guanylyl cyclase inhibitor (ODQ, 10 µM)
    • Nitric oxide synthase inhibitor (L-NAME, 100 µM)
    • Potassium channel blockers (e.g., glibenclamide, iberiotoxin, apamin) [6]
Protocol 2: In Vivo Model of Testosterone-Induced Prostate Hyperplasia

This protocol evaluates the efficacy of Gisadenafil in preventing or reversing BPH in an animal model, based on studies with Sildenafil [9] [8].

Workflow Diagram:

G A1 Animal Grouping (e.g., 7-10 per group) A2 BPH Induction (Testosterone Propionate, 3 mg/kg/day, s.c.) A1->A2 A3 Treatment (Gisadenafil, daily for 2-8 weeks) A2->A3 A4 Termination & Tissue Harvest (Body/Prostate Weight Measurement) A3->A4 A5 Histopathological Analysis (H&E Staining, Acinar Area, Epithelial Thickness) A4->A5

Figure 3: In vivo protocol for evaluating Gisadenafil in a rodent BPH model.

Key Steps:

  • BPH Induction: Induce prostatic hyperplasia in male rats or rabbits via daily subcutaneous injections of testosterone propionate (3 mg/kg) for 14 days to 8 weeks [9] [8].
  • Treatment Groups:
    • Control Group: Vehicle only.
    • BPH Model Group: Testosterone + vehicle.
    • Gisadenafil Treatment Group: Testosterone + Gisadenafil (dose to be determined empirically; a related PDE5i, Sildenafil, was used at 2-5 mg/kg/day orally) [9] [8].
  • Endpoint Measurements:
    • Prostate Weight: Calculate absolute and relative (prostate-to-body weight ratio) weights. A successful model shows significant increase in these parameters versus control [9].
    • Histopathology: Process prostate for H&E staining. Quantify acinar area, epithelial thickness, number of papillary projections, and interstitial space [9] [8].

Synthesis of Preclinical and Clinical Evidence for PDE5 Inhibitors in BPH

The following table summarizes key outcomes from studies on PDE5 inhibitors (including Gisadenafil) in BPH contexts, which can serve as a reference for designing experiments with Gisadenafil.

Table 2: Summary of Key Research Findings from PDE5 Inhibitor Studies in BPH Models

Study Compound / Model Key Findings Reference / Context
Gisadenafil (Clinical Trial) Phase II trials for BPH, overactive bladder, and ED. Treatment-emergent adverse events included headache, myalgia, and dyspepsia. [4]
Sildenafil (Human Detrusor) Relaxed carbachol-pre-contracted human detrusor strips (from 3 µM). Effect involved cGMP, cAMP, and K⁺ channel pathways. [6]
Sildenafil (Human Prostate Myogenic Tone) Reduced myogenic tone in human prostate TZ strips (10 µM). Efficacy in younger patients was negatively correlated with age. [5]
Sildenafil (Rat BPH Model) Prevented testosterone-induced increase in prostate weight and relative prostate weight. Improved histopathological parameters. [9]
Sildenafil (Rabbit BPH Model) Reduced prostate weight by 65.34% after 8 weeks. Relaxed phenylephrine-contracted bladder neck muscle. [8]
Sildenafil (Clinical BPH) 50 mg qd significantly improved nocturia vs. placebo in men with LUTS/BPH. All doses (25 mg qd/bid, 50 mg qd) improved IPSS. [7]

Important Research Considerations

  • Contradictory Findings: Note that some evidence points to potential complex effects. One study suggested chronic, high-dose Sildenafil might induce proliferative changes in the prostates of aged rats, highlighting the importance of dose and model selection [10].
  • Research Use Disclaimer: this compound is sold for research purposes only and is not for human diagnostic or therapeutic use [1] [2].
  • Dosing Considerations: Preclinical and clinical studies with PDE5 inhibitors show efficacy is dose-dependent. For in vivo studies, careful dose-ranging experiments are recommended [9] [7].

Conclusion

This compound serves as a potent and selective research tool for investigating the role of PDE5 inhibition in the pathophysiology and treatment of BPH. The provided pharmacological data, proposed mechanisms, and detailed experimental protocols offer a foundation for scientists to further explore its potential applications in urological drug discovery and basic research.

References

Gisadenafil besylate lower urinary tract symptoms study

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gisadenfil Besylate

Gisadenfil besylate (UK-369,003) is a specific, orally bioactive phosphodiesterase-5 (PDE5) inhibitor. Its development for the treatment of LUTS associated with Benign Prostatic Hyperplasia (BPH) and for erectile dysfunction was discontinued, and no recent development has been reported for these indications [1].

  • Mode of Action: As a PDE5 inhibitor, gisadenfil prevents the degradation of the secondary messenger cyclic guanosine monophosphate (cGMP), thereby prolonging and enhancing cGMP-mediated signal transduction [2] [1].
  • Selectivity Profile: It demonstrates high selectivity for PDE5, with a significant margin over other phosphodiesterases, which is a common feature of this drug class intended to minimize off-target effects [2].

Quantitative Pharmacological Data

The table below summarizes key in vitro and in vivo pharmacological data for gisadenfil besylate.

Parameter Details
Molecular Formula C29H39N7O8S2 [2]
Molecular Weight 677.79 g/mol [2]
PDE5A IC₅₀ 3.6 nM [2]
PDE1A IC₅₀ 9.1 µM [2]
Selectivity (PDE1A/PDE5A) ~2500-fold [2]
In Vivo Model (Hypercapnia) Male Tat-transgenic mice [3]
In Vivo Dose 2 mg/kg [3]
Route of Administration Intraperitoneal (IP) injection [3]

Mechanism of Action and Signaling Pathway

The therapeutic potential of PDE5 inhibitors like gisadenfil for LUTS is linked to their role in relaxing smooth muscle in the lower urinary tract. The following diagram illustrates the key signaling pathways involved, based on studies of PDE5 inhibitors in human detrusor (bladder) smooth muscle [4].

G NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC cGMP cGMP GC->cGMP Catalyzes GTP GTP GTP->cGMP PDE5 PDE5 Enzyme cGMP->PDE5 Substrate for PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP  Degrades to K_channels K+ Channels Open PKG->K_channels Relaxation Detrusor Smooth Muscle Relaxation K_channels->Relaxation Gisadenfil Gisadenfil Gisadenfil->PDE5 Inhibits

The core mechanism involves the NO-cGMP signaling pathway [4] [3]. Nitric Oxide (NO) activates guanylate cyclase (GC), which produces cGMP. cGMP promotes smooth muscle relaxation through its effector, protein kinase G (PKG). Gisadenfil exerts its effect by inhibiting PDE5, the enzyme that breaks down cGMP, thereby elevating intracellular cGMP levels and enhancing relaxation.

Research on human detrusor muscle suggests that the relaxation induced by PDE5 inhibitors like sildenafil (and potentially gisadenfil) is complex, involving not only the cGMP pathway but also interactions with cAMP signaling and the opening of calcium-activated potassium channels (specifically BKCa and SKCa) [4]. This multi-pathway mechanism is illustrated in the diagram.

Experimental Protocols

While detailed protocols specifically for gisadenfil in LUTS are not available in the public domain, the following are generalized protocols based on standard methodologies used to evaluate PDE5 inhibitors.

Protocol 1: In Vitro PDE Enzyme Inhibition Assay

This protocol is used to determine the IC₅₀ value of gisadenfil against PDE5 and other isoenzymes to establish potency and selectivity [2].

  • Objective: To measure the concentration of gisadenfil that inhibits 50% of PDE5 enzyme activity (IC₅₀).
  • Materials:
    • Recombinant human PDE5A and PDE1A isoenzymes.
    • Gisadenfil besylate (prepare serial dilutions in DMSO).
    • Substrate: [³H]-cGMP.
    • Reaction Buffer.
    • Scintillation counter.
  • Procedure: a. Incate the PDE enzyme with various concentrations of gisadenfil and the substrate [³H]-cGMP. b. Terminate the reaction and separate the hydrolyzed product. c. Quantify the remaining radioactivity using a scintillation counter. d. Calculate the percentage of enzyme activity inhibition at each drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vivo Assessment in a Cerebrovascular Reactivity Model

This protocol is adapted from a study that investigated gisadenfil's ability to restore vascular function in a mouse model of HIV-associated neuroinflammation, demonstrating its functional in vivo PDE5 inhibitory activity [3].

  • Objective: To evaluate the efficacy of gisadenfil in restoring normal vascular reactivity in response to a hypercapnic challenge.
  • Animal Model: Male Tat-transgenic (Tat-tg) mice (8 weeks old) and wild-type controls.
  • Drug Administration:
    • Formulation: Gisadenfil besylate is suspended in a vehicle of 5% DMSO and 95% physiological saline [3].
    • Dosage: 2 mg/kg [3].
    • Route: Intraperitoneal (IP) injection [3].
    • Timing: Administer 2 hours prior to the hypercapnic challenge [3].
  • Hypercapnic Challenge & Measurement: a. Expose mice to a brief, moderate hypercapnia (e.g., 6% CO₂) for 30 seconds. b. Measure changes in cortical blood flow using laser Doppler flowmetry. c. In parallel, use in vivo two-photon imaging to assess the diameter changes of cortical arterioles.
  • Data Analysis: Compare the percentage increase in blood flow and vessel dilation between gisadenfil-treated and vehicle-treated Tat-tg mice and wild-type controls.

Discussion and Research Implications

The available data on gisadenfil, though limited, provides a template for profiling a PDE5 inhibitor for potential urological applications.

  • Mechanistic Rationale for LUTS: The biological rationale for investigating gisadenfil in LUTS is supported by evidence from other PDE5 inhibitors. Studies show that sildenafil can improve urinary symptom scores (IPSS) and objective parameters like urinary flow rate in men with LUTS/BPH [5] [6]. The relaxation of human detrusor smooth muscle by sildenafil via cGMP, cAMP, and potassium channels provides a direct potential mechanism of action for storage symptoms [4].
  • Research Applications: The presented protocols can be adapted to:
    • Lead Optimization: Compare the potency and selectivity of novel PDE5 inhibitors against gisadenfil as a benchmark.
    • Mechanistic Studies: Further elucidate the contribution of different signaling pathways (cGMP vs. cAMP) to bladder relaxation.
    • Disease Modeling: Investigate the efficacy of PDE5 inhibition in other preclinical models of bladder dysfunction.

Conclusion

Although gisadenfil besylate did not progress to clinical use for LUTS, its well-characterized preclinical profile serves as a valuable reference for researchers. The integrated data on its pharmacology, mechanism of action, and experimental approaches provides a framework for the continued development of PDE5-targeted therapies for lower urinary tract disorders.

References

Application Notes: Gisadenafil Besylate in Cerebrovascular Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile Gisadenafil besylate (alternative name: UK-369003) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [1] [2]. Its primary mechanism involves increasing cyclic guanosine monophosphate (cGMP) levels by inhibiting its degradation, thereby amplifying the nitric oxide (NO)-cGMP signaling pathway [3]. This pathway is a critical regulator of vascular smooth muscle relaxation and endothelial function.

2. Therapeutic Rationale for Cerebrovascular Studies The NO-cGMP pathway is fundamental to maintaining healthy cerebrovascular function. Impairments in this pathway are a hallmark of cerebrovascular diseases, including cerebral small vessel disease (cSVD), and are associated with reduced cerebrovascular reactivity (CVR) and cerebral blood flow [4] [5]. CVR is the ability of cerebral blood vessels to dilate in response to stimuli (e.g., CO₂), and its loss is a key indicator of vascular pathology. Preclinical and clinical evidence suggests that PDE5 inhibition can improve cerebrovascular function. For instance, a 2024 randomized controlled trial (OxHARP) demonstrated that sildenafil significantly improved CVR and perfusion in patients with symptomatic small vessel disease [5]. Given its high potency (IC₅₀ = 1.23 nM) and >100-fold selectivity for PDE5 over PDE6, this compound is a strong candidate for research aimed at restoring cerebrovascular function [1] [2].

Proposed Experimental Protocols

The following protocols are adapted from established methodologies used in studying other PDE5 inhibitors, tailored for the specific investigation of this compound.

Protocol 1: Ex Vivo Assessment of Vascular Reactivity in Isolated Vessels

This protocol is used to measure the direct relaxant effect of this compound on cerebrovascular rings.

  • 1.1 Tissue Preparation

    • Obtain fresh cerebral arteries (e.g., basilar artery, middle cerebral artery) from animal models.
    • Carefully dissect the vessels and cut them into 2-3 mm rings.
    • Mount the rings in an organ bath system filled with oxygenated (95% O₂, 5% CO₂) Krebs-HEPES buffer at 37°C.
    • Connect the rings to force transducers for isometric tension recording [6].
  • 1.2 Experimental Procedure

    • Apply a pre-tension of 0.5-1.0 g and allow the tissues to equilibrate for 60 minutes, with periodic washing.
    • Prime the vessels with a high-K⁺ solution (e.g., 60 mM KCl) to assess viability.
    • Pre-contract the vessels with a receptor-dependent agonist like carbachol (1 µM) or a thromboxane analog to achieve a stable contraction level.
    • Once a stable pre-contraction is achieved, generate a cumulative concentration-response curve to This compound (10 nM - 30 µM).
    • To investigate the mechanism, pre-incubate paired vessel rings for 20-30 minutes with various inhibitors before pre-contraction and Gisadenafil application. Key inhibitors include:
      • ODQ (10 µM): A soluble guanylyl cyclase inhibitor to block cGMP production [6].
      • Glibenclamide (10 µM): An ATP-sensitive K⁺ channel blocker [6].
      • Iberiotoxin (30 nM): A large-conductance Ca²⁺-activated K⁺ (BKCa) channel blocker [6].
  • 1.3 Data Analysis

    • Express relaxation as a percentage of inhibition of the pre-contracted tone.
    • Calculate the half-maximal effective concentration (EC₅₀) and maximal effect (Eₘₐₓ) using a four-parameter logistic model [6].
Protocol 2: In Vivo Assessment of Cerebrovascular Reactivity (CVR) Using Transcranial Doppler

This protocol measures changes in cerebral blood flow velocity in response to a vasoactive stimulus, assessing integrated cerebrovascular function.

  • 2.1 Animal Preparation & Monitoring

    • Use an accelerated aging model (e.g., Ercc1^Δ/- mice) or a model of cerebral small vessel disease.
    • Anesthetize the animal and secure its head in a stereotaxic frame.
    • Use a transcranial Doppler (TCD) probe fixed over the temporal bone to continuously measure blood flow velocity in the middle cerebral artery (MCA) [4] [5].
  • 2.2 CVR Challenge and Drug Administration

    • Baseline Measurement: Record the baseline MCA velocity.
    • CO₂ Challenge: Introduce a hypercapnic gas mixture (e.g., 5% CO₂, 21% O₂, balance N₂) for several minutes. CVR is calculated as the percentage change in MCA velocity per mmHg change in end-tidal CO₂ [5].
    • Drug Treatment: Administer a single dose or conduct a chronic treatment study. For chronic studies, administer This compound (e.g., 10 mg/kg/day) via drinking water or oral gavage for several weeks [4].
    • Post-Treatment Assessment: Repeat the CO₂ challenge after the treatment period and compare the CVR values to the baseline or vehicle-control group.
  • 2.3 Data Analysis

    • CVR can be calculated as: (Peak Flow Velocity during Hypercapnia - Baseline Flow Velocity) / (ΔCO₂)
    • Statistical comparisons are typically made using mixed-effect linear models or ANOVA [5].

Quantitative Data Summary

The table below summarizes key quantitative data for this compound and related experimental parameters.

Table 1: Summary of Key Quantitative Data

Parameter Value Context / Note
Gisadenafil PDE5 IC₅₀ 1.23 nM Potent inhibition [1] [2]
Selectivity (PDE5 vs. PDE6) >100-fold Reduced risk of visual side effects [1]
Molecular Weight 677.79 g/mol [1] [2]
Purity ≥98% By HPLC [2]
Solubility (Water) 10 mM [1] [2]
Solubility (DMSO) 100 mM [1] [2]
Ex Vivo Effective Conc. 3 µM - 30 µM Concentration range inducing relaxation in pre-contracted human detrusor strips (analogous tissue) [6]
In Vivo Dose (Mouse) 10 mg/kg/day Dose shown to improve vascular function in a chronic study of sildenafil [4]
Key Inhibitor Conc. (ODQ) 10 µM Concentration used to inhibit guanylyl cyclase in ex vivo studies [6]

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of this compound and the experimental workflow.

Diagram 1: Mechanism of Gisadenafil in Cerebrovascular Reactivity

This diagram illustrates how this compound enhances the NO-cGMP pathway to promote vasodilation and improve cerebrovascular reactivity.

G cluster_path Enhanced Pathway by Gisadenafil Stimulus Stimulus (e.g., CO₂, ACh) eNOS Endothelial NOS (eNOS) Stimulus->eNOS NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP  Conversion PKG Protein Kinase G (PKG) cGMP->PKG cGMP->PKG PDE5 PDE5 cGMP->PDE5  Degradation Relaxation Vessel Relaxation ↑ Cerebrovascular Reactivity PKG->Relaxation PKG->Relaxation GMP 5'-GMP PDE5->GMP Gisadenafil This compound Gisadenafil->PDE5  Inhibits

Diagram 2: Experimental Workflow for Ex Vivo & In Vivo Studies

This flowchart outlines the key steps for conducting the proposed ex vivo and in vivo experiments.

G Start Study Start AnimalModel Select Animal Model (e.g., Aged/Ercc1Δ/-) Start->AnimalModel ExVivoBranch Ex Vivo Protocol AnimalModel->ExVivoBranch InVivoBranch In Vivo Protocol AnimalModel->InVivoBranch VesselPrep Dissect & Mount Cerebral Vessels ExVivoBranch->VesselPrep ImplantTCD Implant TCD Probe for MCA Monitoring InVivoBranch->ImplantTCD PreContraction Pre-contract Vessels (Carbachol) VesselPrep->PreContraction DrugCumulative Cumulative Addition of This compound PreContraction->DrugCumulative DataTension Record Isometric Tension DrugCumulative->DataTension CO2Challenge Conduct CO₂ Challenge (Measure CVR) ImplantTCD->CO2Challenge Baseline TreatChronic Chronic Treatment with Gisadenafil CO2Challenge->TreatChronic DataCVR Analyze CVR & Perfusion CO2Challenge->DataCVR TreatChronic->CO2Challenge Post-Treatment

Important Notes for Researchers

  • Limited Direct Evidence: These application notes are based on the robust pharmacological profile of this compound and compelling data from other PDE5 inhibitors like sildenafil. Initial experiments should validate its efficacy in your specific cerebrovascular models.
  • Dosage Considerations: The effective dose and concentration may vary depending on the model, species, and route of administration. Preliminary dose-ranging studies are recommended.
  • Mechanistic Complexity: While the cGMP pathway is central, PDE5 inhibition may also involve interactions with cAMP and various K⁺ channels, as seen in other tissues [6]. The relative contribution of these pathways in the cerebral vasculature warrants further investigation.
  • Safety and Licensing: this compound is sold for research purposes under an agreement from Pfizer Inc. [1] [2]. All animal studies must be performed in accordance with relevant institutional and national guidelines.

References

Comprehensive Application Notes and Protocols: Gisadenafil Besylate in HIV-1 Associated Neuroinflammation Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HIV-1 Associated Neuroinflammation and Therapeutic Targets

HIV-1-associated neurocognitive disorder (HAND) remains a significant challenge in HIV management, affecting between 15-60% of people living with HIV-1 despite effective antiretroviral therapy (ART). The persistence of neuroinflammation and cognitive symptoms in ART-treated individuals suggests that supplementary therapeutic approaches are urgently needed. HIV-1 invades the brain within the first two weeks after primary infection through a "Trojan horse" mechanism where infected monocytes, perivascular macrophages, and T-cells cross the blood-brain barrier (BBB). Once in the brain parenchyma, the virus primarily infects microglial cells and perivascular macrophages, establishing persistent viral reservoirs that contribute to ongoing neuroinflammation through intermittent viral reactivation cycles. [1]

The cerebrovascular dysfunction associated with HIV-1 infection represents a critical pathological mechanism in HAND progression. Studies have demonstrated that HIV-infected individuals exhibit significantly reduced resting cerebral blood flow (CBF), with severity equivalent to HIV-negative individuals who are 15-20 years older. This impaired cerebrovascular reactivity to metabolic demands suggests compromised neurovascular coupling, which may contribute to the cognitive impairments observed in HAND. The HIV-1 transactivator of transcription (Tat) protein, a key viral neurotoxin, has been shown to disrupt cerebrovascular function through effects on the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, specifically by altering phosphodiesterase-5 (PDE5) metabolism and reducing bioavailable cGMP. [2]

Gisadenafil Besylate: Properties and Mechanism of Action

Pharmacological Profile

This compound (UK-369003-26) is a potent, specific, and orally bioactive inhibitor of phosphodiesterase-5 (PDE5) with an IC₅₀ of 3.6 nM against PDE5A. It exhibits remarkable selectivity, showing approximately 2500-fold greater specificity for PDE5 over PDE1 isotypes (IC₅₀ of 9.1 μM for PDE1A), which are present in the cerebral vasculature. This selectivity profile is particularly advantageous for neuroscience applications, as it reduces the potential for off-target effects in the CNS. The compound functions by preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby enhancing cGMP-mediated signaling pathways that regulate vascular smooth muscle relaxation, cerebral blood flow, and inflammatory responses. [3] [4]

Physicochemical and Formulation Properties
  • Molecular Formula: C₂₉H₃₉N₇O₈S₂
  • Molecular Weight: 677.79 g/mol
  • CAS Registry Number: 334827-98-4
  • Purity: ≥98%
  • Solubility: Soluble to 100 mg/mL in DMSO (147.54 mM) and 3.33 mg/mL in water (4.91 mM)
  • Storage: Desiccate at room temperature; stable for at least 3 years when stored properly

For in vivo administration, this compound can be formulated in a 5% DMSO, 95% physiologic saline solution for intraperitoneal injection. The compound demonstrates oral bioavailability, expanding its potential administration routes for different experimental designs. For optimal stability, stock solutions should be prepared in DMSO or water, aliquoted, and stored at -20°C to -80°C, with avoidance of repeated freeze-thaw cycles. [2] [5] [4]

Experimental Findings in Preclinical Neuroinflammation Models

Restoration of Cerebrovascular Function

In GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mice—a well-validated model of HIV-1 neuroinflammation—treatment with this compound (2 mg/kg, intraperitoneal) largely restored the normal increase in cortical flow following hypercapnia (17.5% above baseline compared to 11.6% in untreated Tat-tg mice). This functional recovery was associated with specific restoration of small arteriole dilation (<25 μm diameter), which increased to 20.6% from impaired levels in Tat-tg mice, although the compound failed to fully restore dilation of larger (>25 μm) vessels. These findings suggest that Gisadenafil can selectively target the microvascular pathology associated with HIV-1 neuroinflammation through effects on cGMP metabolism. [2]

Comparative Quantitative Outcomes of Gisadenafil Treatment

Table 1: Quantitative Effects of this compound in Tat-transgenic Mice

Experimental Parameter Control Mice Tat-tg Mice Tat-tg + Gisadenafil
Cortical Flow Increase During Hypercapnia (% above baseline) 20.8% 11.6% 17.5%
Small Arteriole Dilation (<25 μm diameter increase) 19.1% Significantly impaired 20.6%
Large Vessel Dilation (>25 μm diameter increase) Normal Impaired No significant improvement
PDE5 Inhibition IC₅₀ - - 3.6 nM
PDE1 Selectivity Ratio - - ~2500:1

Table 2: Formulation and Administration Parameters for this compound

Parameter Details
Recommended Dose 2 mg/kg
Administration Route Intraperitoneal injection
Treatment Duration Single dose, 2 hours prior to challenge
Vehicle Solution 5% DMSO, 95% physiological saline
Plasma Half-Life Not fully characterized (similar PDE5 inhibitors: ~2-4 hours)
Brain Penetration Demonstrated efficacy in CNS models

The functional recovery of cerebrovascular reactivity following Gisadenafil treatment occurred without evidence of vascular remodeling, as cortical microvascular morphology and capillary density remained unaltered in Tat-tg mice. This suggests that the cerebrovascular pathology represents a reversible functional impairment rather than permanent structural damage, at least in the early stages of HIV-1 neuroinflammation. Comparative experiments with tetrahydrobiopterin (BH4), a cofactor necessary for NO production, showed little effect on cerebrovascular responses, further supporting the primacy of the cGMP pathway in this pathology. [2]

Detailed Experimental Protocols

Animal Models of HIV-1 Neuroinflammation
4.1.1 Chronic Tat Transgenic Mouse Model

The doxycycline-inducible GFAP-Tat transgenic mouse represents a robust model for studying chronic HIV-1 neuroinflammation. At 8 weeks of age, male Tat-tg mice and wild-type littermate controls are fed chow containing 6 mg/kg doxycycline ad libitum for 3 weeks prior to experiments to induce Tat expression exclusively within the CNS. Tat mRNA expression in cortical tissues should be verified by RT-PCR to confirm successful induction. This model reliably reproduces key features of HAND, including cerebrovascular dysregulation, neuroinflammation, and synaptic dysfunction without requiring viral infection. [2]

4.1.2 Acute Tat Exposure Model

For acute neuroinflammation studies, stereotactic intracranial injection of recombinant Tat protein (Tat-ICI) provides a complementary approach. Adult C57BL/6 male mice (10-12 weeks old) undergo stereotactic surgery with injection of 3 μL of recombinant Tat₁₋₇₂ (1 mg/mL in sterile saline) into the right somatosensory cortex at a rate of 80 nL/min. Control animals receive sterile saline, heat-inactivated Tat, or recombinant HIV-1 Env protein. Cerebrovascular reactivity assessments are performed 48 hours post-injection. This model produces a robust neuroinflammatory response within a defined timeframe, suitable for acute intervention studies. [2]

Gisadenafil Dosing and Administration
  • Drug Preparation: Prepare a fresh solution of this compound in 5% DMSO in physiological saline at a concentration of 0.2 mg/mL to achieve the recommended 2 mg/kg dose in a 10 mL/kg injection volume.
  • Administration Protocol: Administer via intraperitoneal injection 2 hours prior to cerebrovascular challenge or behavioral testing to allow for adequate distribution and target engagement.
  • Dose Optimization: For specific applications, consider testing a dose range of 1-5 mg/kg based on the severity of phenotype and individual model characteristics.
  • Control Groups: Include both vehicle-treated Tat-tg mice and wild-type controls to distinguish drug-specific effects from background phenotypic characteristics.
Assessment of Cerebrovascular Reactivity

Hypercapnic challenge provides a reliable method for assessing cerebrovascular reactivity. Animals are exposed to 6% CO₂ for 30 seconds (brief challenge) or 5 minutes (sustained challenge) while monitoring cortical blood flow using laser Doppler flowmetry. Simultaneous in vivo two-photon imaging through cranial windows enables direct visualization and quantification of vascular diameter changes at different branching levels of the cortical vasculature. This combined approach allows correlation of flow changes with specific vascular compartments and identification of the microvascular sites most affected by Tat exposure and responsive to Gisadenafil treatment. [2]

Additional Outcome Measures
  • Neuroinflammatory Markers: Post-mortem analysis of hippocampal and cortical tissues for IL-1β, TNF-α, and other inflammatory mediators via Western blot or ELISA.
  • Microglial Activation: Immunohistochemical assessment of Iba-1 positive microglial cells with quantification of activation morphology.
  • Spatial Learning and Memory: Behavioral assessment using Morris water maze or 8-arm radial maze protocols following chronic Gisadenafil administration.
  • Receptor Trafficking: Analysis of membrane expression of GABAA, AMPA, and NMDA receptor subunits using BS3 cross-linking and Western blot.

Signaling Pathways and Experimental Workflows

NO-cGMP Pathway and PDE5 Inhibition Mechanism

G L_Arginine L_Arginine NOS NOS L_Arginine->NOS NO NO NOS->NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP → cGMP GTP GTP PKG PKG cGMP->PKG PDE5 PDE5 cGMP->PDE5 Vasodilation Vasodilation PKG->Vasodilation Induces Neuroprotection Neuroprotection PKG->Neuroprotection Promotes Reduced_Neuroinflammation Reduced_Neuroinflammation PKG->Reduced_Neuroinflammation Mediates GMP GMP PDE5->GMP Degradation Gisadenafil Gisadenafil Gisadenafil->PDE5 Inhibits

Diagram 1: Gisadenafil enhances cGMP signaling by inhibiting PDE5-mediated degradation. This pathway restoration improves cerebrovascular function and reduces neuroinflammation in HIV-1 models. [2] [6]

Experimental Workflow for Evaluating Gisadenafil in Neuroinflammation

G Model_Selection Model_Selection Tat_tg_Mice Tat_tg_Mice Model_Selection->Tat_tg_Mice Acute_Tat_ICI Acute_Tat_ICI Model_Selection->Acute_Tat_ICI Doxycycline_Induction Doxycycline_Induction Tat_tg_Mice->Doxycycline_Induction Gisadenibol_Administration Gisadenibol_Administration Acute_Tat_ICI->Gisadenibol_Administration Doxycycline_Induction->Gisadenibol_Administration Cerebrovascular_Assessment Cerebrovascular_Assessment Gisadenibol_Administration->Cerebrovascular_Assessment Behavioral_Testing Behavioral_Testing Gisadenibol_Administration->Behavioral_Testing Hypercapnia_Challenge Hypercapnia_Challenge Cerebrovascular_Assessment->Hypercapnia_Challenge Laser_Doppler Laser_Doppler Hypercapnia_Challenge->Laser_Doppler Two_Photon_Imaging Two_Photon_Imaging Hypercapnia_Challenge->Two_Photon_Imaging Tissue_Collection Tissue_Collection Laser_Doppler->Tissue_Collection Two_Photon_Imaging->Tissue_Collection Neuroinflammatory_Markers Neuroinflammatory_Markers Tissue_Collection->Neuroinflammatory_Markers Data_Analysis Data_Analysis Neuroinflammatory_Markers->Data_Analysis Behavioral_Testing->Tissue_Collection

Diagram 2: Integrated workflow for evaluating Gisadenafil effects in HIV-1 neuroinflammation models, incorporating cerebrovascular, neuroinflammatory, and behavioral assessments. [2]

Research Applications and Conclusion

Potential Research Applications

This compound represents a valuable pharmacological tool for investigating cGMP-mediated pathways in neuroinflammatory conditions. Specific research applications include:

  • Mechanistic studies of cerebrovascular dysfunction in HAND and other neuroinflammatory disorders
  • Therapeutic validation of PDE5 inhibition as a strategy for restoring cerebral blood flow regulation
  • Combination therapy approaches with antiretroviral agents to address both viral replication and neuroinflammation
  • Synaptic plasticity investigations in the context of HIV-1-associated cognitive impairment
  • Blood-brain barrier function studies related to HIV-1 neuropathogenesis

The selectivity profile of Gisadenafil for PDE5 over PDE1 isotypes makes it particularly suitable for neuroscience applications, potentially limiting off-target effects in the cerebral vasculature. Future research directions should include chronic dosing regimens to evaluate long-term effects on cognitive outcomes, combination studies with ART, and investigations in complementary animal models of NeuroHIV. [2] [4]

Conclusion

This compound has demonstrated promising efficacy in preclinical models of HIV-1-associated neuroinflammation, particularly in restoring cerebrovascular function through enhancement of cGMP signaling pathways. The detailed protocols and application notes provided herein offer researchers a foundation for investigating PDE5 inhibition as a therapeutic strategy for HAND and related neuroinflammatory conditions. The continued elucidation of these mechanisms may contribute to the development of effective adjunctive therapies for people living with HIV-1 who experience neurological complications despite viral suppression with ART.

References

Chemical and Pharmacological Profile of Gisadenafil Besylate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key available data on Gisadenafil besylate:

Property Description
Chemical Name This compound (UK-369,003-26) [1] [2]
Molecular Formula C29H39N7O8S2 [1]
Molecular Weight 677.79 g/mol [1]
CAS Registry Number 334827-98-4 (besylate salt) [1] [2]
Target & Activity Potent and selective Phosphodiesterase 5 (PDE5) inhibitor [1] [2]. IC50 for PDE5A = 3.6 nM [1].
Primary Indication (Under Investigation) Treatment of erectile dysfunction and lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) [2].
Development Status Development for these indications was discontinued [2].
Key Preclinical Finding Demonstrated potential for oral bioavailability and dose-proportional pharmacokinetics [2].

Experimental Protocol for Pharmacokinetic Studies

While a specific clinical protocol for Gisadenafil is not available, the following methodology, adapted from a foundational pharmacokinetic study of sildenafil, outlines a standard approach for evaluating dose-proportionality in humans [3].

1. Study Design

  • Type: Randomized, open-label, multiple-dose, crossover study.
  • Subjects: Healthy male volunteers (e.g., aged 18-45 years). Participants should be screened for health status and excluded for conditions or concomitant medications that could interfere with drug metabolism.
  • Doses: Administration of multiple single oral doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg). The doses should be administered as film-coated tablets.
  • Randomization: Subjects are randomized to a specific sequence of dosing, with each dose separated by a washout period of at least 7 days to prevent carryover effects.

2. Drug Administration and Sampling

  • Procedure: After an overnight fast, subjects receive the assigned dose with 240 mL of water. Standardized meals are provided at scheduled times post-dose (e.g., 4 and 10 hours) [3].
  • Blood Collection: Serial blood samples (e.g., 3 mL drawn into heparinized tubes) are collected at predetermined time points: pre-dose (0 h) and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.
  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or -80°C until analysis.

3. Bioanalytical Method

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).
  • Procedure: Plasma samples are mixed with an internal standard and extracted using a solid-phase or liquid-liquid extraction technique. The extracted samples are injected into the HPLC-MS/MS system for separation and quantification.
  • Validation: The method must be validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines (e.g., FDA/EMA). The lower limit of quantification (LLOQ) for Gisadenafil and its major metabolite(s) should be established.

4. Pharmacokinetic and Statistical Analysis

  • PK Parameters: Non-compartmental analysis is performed on the plasma concentration-time data for each subject and dose to calculate key parameters, including:
    • Cmax: Maximum observed plasma concentration.
    • Tmax: Time to reach Cmax.
    • AUC0-t: Area under the plasma concentration-time curve from zero to the last measurable time point.
    • AUC0-∞: Area under the curve extrapolated to infinity.
    • t1/2: Terminal elimination half-life.
  • Dose Proportionality Assessment: A power model is regressed on the parameters Cmax and AUC against dose. Dose proportionality is concluded if the 90% confidence interval for the slope (β) of the regression line falls within a pre-specified range (e.g., 0.95 to 1.05) [3].

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of Gisadenafil and the workflow for its pharmacokinetic assessment.

Diagram 1: Mechanism of Gisadenafil in Smooth Muscle Relaxation

This diagram illustrates the proposed signaling pathways involved in PDE5 inhibitor-induced relaxation of smooth muscle, relevant to its application in urological symptoms [4].

G NO NO GuanylateCyclase Soluble Guanylate Cyclase NO->GuanylateCyclase cGMP cGMP GuanylateCyclase->cGMP GTP GTP GTP->cGMP  Catalyzes PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG GMP 5'-GMP cGMP->GMP  Degrades K_ATP KATP Channel Opening PKG->K_ATP K_BKCa BKCa Channel Opening PKG->K_BKCa K_SKCa SKCa Channel Opening PKG->K_SKCa PDE5 PDE5 PDE5->cGMP  Inhibits Relaxation Relaxation K_ATP->Relaxation K_BKCa->Relaxation K_SKCa->Relaxation

Diagram 2: Pharmacokinetic Study Workflow

This flowchart outlines the key stages of a clinical study to assess the dose-proportional pharmacokinetics of a drug like Gisadenafil.

G Start Study Protocol Approval S1 Subject Screening & Enrollment Start->S1 S2 Randomization to Dosing Sequence S1->S2 S3 Administration of Single Dose S2->S3 S4 Serial Blood Sampling S3->S4 S5 Plasma Separation & Storage S4->S5 S6 Bioanalytical Assay (HPLC-MS/MS) S5->S6 S7 PK Parameter Calculation (Cmax, AUC, t½) S6->S7 S8 Statistical Analysis for Dose Proportionality S7->S8 End Report Generation S8->End Washout Washout Period (≥7 days) S8->Washout Next dose in sequence Washout->S3

References

Gisadenafil besylate phosphodiesterase research protocols

Author: Smolecule Technical Support Team. Date: February 2026

Gisadenafil Besylate: Basic Chemical and Physical Data

The table below summarizes the available key information for this compound, which is essential for experimental preparation [1] [2].

Property Specification
CAS Number 334827-98-4 [2]
Quality/Assay ≥98% (HPLC) [1]
Molecular Formula C₂₃H₃₃N₇O₅S•C₆H₆O₃S [2]
Molecular Weight 677.79 g/mol [2]
Physical Form White to off-white powder [1]
Solubility Soluble in DMSO (>35 mg/mL) [1]
Storage 2-8°C [1]
Primary Target Phosphodiesterase-5 (PDE5) Inhibitor [1] [2]
Selectivity 80-fold selective over PDE6; >3000-fold selective over PDEs 1-4 and 7 [1]

Proposed Experimental Protocols for PDE5 Research

Since specific protocols for this compound are not published, the following sections outline general experimental approaches, modeled on established phosphodiesterase research [3] [4].

Protocol 1: Inhibiting PDE5 Enzyme Activity

This protocol is designed to quantify the direct inhibitory effect of this compound on PDE5 enzyme activity in tissue preparations.

  • Objective: To determine the IC₅₀ value of this compound against PDE5.
  • Materials:
    • Test Compound: this compound, dissolved in DMSO as a stock solution (e.g., 10 mM), with subsequent dilutions in assay buffer [1].
    • Enzyme Source: Cytosolic fractions from rat pulmonary artery or penile tissue (as a source of PDE5). Tissues are homogenized and centrifuged at 105,000 × g for 45 minutes to obtain the cytosolic fraction [3].
    • Substrate: ³H-labeled cGMP (e.g., 0.1 µM [3]).
    • Positive Control: Another PDE5 inhibitor, such as sildenafil or zaprinast [3].
    • Assay Buffer: Typically containing 20 mM Tris-HCl (pH 7.4), 5 mM Mg-acetate, 1 mM DTT, and 0.2 mg/mL BSA [3].
  • Method:
    • Reaction Setup: In a reaction tube, combine assay buffer, a fixed concentration of [³H]cGMP, and the cytosolic fraction containing PDE5.
    • Inhibition Test: Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control.
    • Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes) to allow for cGMP hydrolysis.
    • Termination & Detection: Stop the reaction by heating the tube to 100°C for 1 minute. The hydrolyzed nucleotides can be separated using ion-exchange chromatography or other methods, and the remaining radioactive cGMP is quantified by scintillation counting [3].
    • Data Analysis: Calculate PDE activity as pmol of cGMP hydrolyzed per minute per mg of protein. Plot the percentage of remaining PDE activity against the log of the Gisadenafil concentration to determine the IC₅₀ value.

The workflow for this protocol can be visualized as follows:

G Start Prepare Cytosolic Fraction A Incubate PDE5 enzyme, [³H]cGMP substrate, and This compound Start->A B Stop reaction (Heat inactivation) A->B C Separate and quantify hydrolyzed cGMP B->C D Calculate PDE5 activity and determine IC₅₀ C->D

Protocol 2: Functional Relaxation of Isolated Tissue

This protocol assesses the functional consequence of PDE5 inhibition in an ex vivo setting.

  • Objective: To evaluate the vasorelaxant effect of this compound on pre-contracted arterial rings.
  • Materials:
    • Tissue Preparation: Main pulmonary artery or corpus cavernosum strips isolated from laboratory rats (e.g., Wistar or Fisher 344) [3] [4].
    • Organ Bath: Set up with oxygenated (95% O₂ / 5% CO₂) Krebs solution at 37°C. Tissues are connected to force transducers to measure isometric tension.
  • Method:
    • Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor like phenylephrine (e.g., 0.5 µM) [3].
    • Cumulative Addition: Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound (e.g., from 0.1 nM to 50 µM) to the organ bath.
    • Data Recording: Record the reduction in tension after each addition. The relaxation is expressed as a percentage of the pre-contracted tension.
    • Data Analysis: Plot the percentage of relaxation against the log of the Gisadenafil concentration to determine the EC₅₀ value for its functional effect.

Key Considerations for Research

When designing your studies, please consider the following points derived from related research:

  • Animal Models: For erectile dysfunction research, aged rats (e.g., Fisher 344, 19 months old) have been used as a model of age-related impairment and have shown a pronounced response to chronic PDE5 inhibition [4].
  • Lack of Tachyphylaxis: Chronic administration of sildenafil (20 mg/kg subcutaneously, every 8 hours for 3 weeks) in a rat model did not lead to treatment resistance (tachyphylaxis). Efficacy was maintained, and PDE5 activity in penile tissue was effectively inhibited [4]. This is an important consideration for long-term effect studies.
  • Cardiac Interaction: Be aware that PDE5 inhibition can have systemic effects. Research on sildenafil shows it can blunt the systolic response of the heart to beta-adrenergic stimulation (e.g., from dobutamine) [5]. This indicates that your research should consider potential cardiac interactions.

Pathway and Workflow Overview

The following diagram integrates this compound into the nitric oxide (NO) signaling pathway and a general experimental workflow, illustrating its mechanism and research context.

G NO Nitric Oxide (NO) Release GC Activates Guanylyl Cyclase (GC) NO->GC cGMP Increased cGMP production GC->cGMP PKG Activates Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 degrades cGMP cGMP->PDE5 Relax Smooth Muscle Relaxation PKG->Relax Gisadenafil This compound Gisadenafil->PDE5 Inhibits

Important Disclaimer

The information and proposed protocols provided here are for research purposes only and are not intended for diagnostic or therapeutic use [2]. All safety data sheets (SDS) and local regulations must be consulted before handling any chemical compound.

References

Quantitative PDE5 Inhibition Profile of Gisadenafil Besylate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key in vitro pharmacological data available for Gisadenafil besylate.

Parameter Value Description / Conditions
IC₅₀ (PDE5) 1.23 nM Half-maximal inhibitory concentration against PDE5; indicates very high potency [1].
Selectivity (PDE5 vs. PDE6) >100-fold Significantly reduced off-target activity on PDE6, which is associated with visual side effects for other inhibitors [1].
Chemical Purity ≥98% (HPLC) As supplied for research purposes [1].
Solubility (DMSO) 100 mM Suitable for preparing millimolar stock solutions for in vitro assays [1].

Proposed Experimental Protocol for PDE5 Inhibition Assay

While a protocol for this compound is not explicitly detailed, the following method, adapted from a 2024 study on high-throughput PDE inhibitor screening, provides a robust and contemporary framework that can be directly applied [2]. This method uses GloSensor technology to dynamically monitor intracellular cGMP levels in live cells.

Method Principle

A genetically encoded cGMP biosensor (pGloSensor-42F cGMP plasmid) is transfected into cells. Upon cGMP binding, the sensor emits a luminescent signal. In cells expressing PDE5, cGMP levels remain low. PDE5 inhibition leads to cGMP accumulation, which is measured as an increase in luminescence [2].

Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow:

G Start Start Assay Setup Transfect Transfect HEK293T Cells with pGloSensor-42F cGMP Plasmid Start->Transfect Equil Equilibration with D-Luciferin (2 hours, dark) Transfect->Equil Stim Stimulate cGMP Production with 250 µM SNAP Equil->Stim Treat Treat with Test Compound (this compound) Stim->Treat Measure Measure Luminescence Every 5 minutes Treat->Measure Analyze Analyze Data & Calculate IC₅₀ Measure->Analyze End End Analyze->End

Materials and Reagents
  • Cell Line: HEK293T human embryonic kidney cells [2].
  • Plasmids: pGloSensor-42F cGMP Plasmid [2].
  • Transfection Reagent: Lipofectamine 2000 [2].
  • Cell Culture: DMEM high glucose medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin [2].
  • Assay Buffer/Substrate: Opti-MEM medium, D-Luciferin sodium salt dissolved in culture medium to 2 mM [2].
  • cGMP Elevator: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) at 250 µM (final concentration) to provide a background cGMP signal [2].
  • Controls:
    • Positive Control: A known PDE5 inhibitor (e.g., Sildenafil) [2].
    • Negative Control: Vehicle (e.g., DMSO) alone.
  • Test Compound: this compound. Prepare a 10 mM stock solution in DMSO and subsequently dilute in assay buffer to the desired working concentrations [1].
Step-by-Step Procedure
  • Cell Transfection:

    • Culture HEK293T cells in standard conditions (37°C, 5% CO₂) until 70-80% confluent.
    • Transfect the cells with the pGloSensor-42F cGMP plasmid using Lipofectamine 2000 in Opti-MEM medium, following manufacturer guidelines.
    • After 5 hours, replace the transfection medium with standard DMEM culture medium and incubate overnight [2].
  • Cell Plating:

    • The following day, seed the transfected cells into a 96-well assay plate and culture for approximately 9 hours to allow adherence [2].
  • Sensor Equilibration:

    • Replace the culture medium with 80 µL/well of loading medium containing 2 mM D-Luciferin.
    • Incubate the plate at room temperature, protected from light, for 2 hours to allow for substrate uptake and signal stabilization [2].
  • Background Stimulation:

    • Add 10 µL/well of 250 µM SNAP (a nitric oxide donor that raises cGMP levels) to all wells requiring analysis. This establishes a baseline cGMP production that PDE5 acts upon [2].
  • Compound Treatment and Measurement:

    • Add 10 µL/well of the test compound (this compound), controls, or vehicle.
    • Immediately begin measuring luminescence using a plate reader (e.g., Synergy Neo2). Take readings every 5 minutes until the signal begins to decline [2].
  • Data Analysis:

    • The increase in luminescence signal relative to the vehicle control is directly proportional to the inhibition of PDE5 activity.
    • Plot dose-response curves for this compound and calculate the IC₅₀ value using non-linear regression analysis.

Molecular Mechanism of Action

PDE5 inhibitors like this compound work by potentiating the NO/cGMP signaling pathway. The following diagram illustrates this mechanism and the specific point of inhibition:

G SexualStim Sexual Stimulation / NO Signal NOS NOS Enzyme SexualStim->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate PKG Activates Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Natural Degradation Relax Smooth Muscle Relaxation (Vasodilation) PKG->Relax GMP 5'-GMP (Inactive) PDE5->GMP Gisadenafil This compound (PDE5 Inhibitor) Gisadenafil->PDE5 Inhibits

Key Considerations for Researchers

  • Selectivity Profiling: The established >100-fold selectivity over PDE6 is a key advantage of Gisadenafil [1]. To fully characterize its profile, consider testing against other PDE families (e.g., PDE1, PDE9, PDE11) using analogous assay systems.
  • Cell-Based vs. Biochemical Assays: The protocol above is a cell-based assay, which reflects the cellular context. For a direct enzymatic activity measurement, a biochemical method like the PDE-Glo Assay can be used with recombinant PDE5 protein [2]. This can provide complementary data on direct enzyme binding.
  • Functional Correlation: The ultimate therapeutic effect of PDE5 inhibition is the relaxation of smooth muscle [3] [4]. The increase in cGMP and subsequent decrease in cytoplasmic Ca²⁺ levels in cells like rat corpus cavernosum smooth muscle cells (CCSMCs) can serve as a strong functional validation of the assay results [5].

References

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Solubility Challenges

For a drug to be effective, it must dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a common hurdle for many modern pharmaceutical compounds, often leading to low and variable bioavailability [1].

  • pH-Dependent Solubility: Sildenafil citrate, a drug from the same class, exhibits highly pH-dependent solubility. Its solubility can drop from 37.25 mg/mL at pH 1.2 (stomach acid) to just 0.22 mg/mL at pH 8.0 (intestinal environment) [2]. This suggests that gisadenafil's absorption could be similarly affected, especially in patients using acid-reducing medications (e.g., Proton Pump Inhibitors or PPIs) that raise gastric pH [2].
  • BCS Classification: Drugs like sildenafil are classified as BCS Class II, meaning they have low solubility but high permeability [3] [4]. The primary goal for formulating such drugs is to enhance their dissolution rate and solubility.

Strategies to Enhance Solubility & Bioavailability

The following table summarizes several advanced formulation strategies that have been successfully used to improve the solubility of poorly water-soluble drugs like sildenafil. These approaches provide a strong foundation for troubleshooting gisadenafil besylate.

Strategy Mechanism of Action Key Findings/Improvement Composition Example
Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) Forms oil-in-water nanoemulsions in the GI tract, increasing surface area for dissolution and enhancing permeability [1]. ~82-fold solubility increase; highest oral bioavailability (AUC) in rat studies [1]. Drug, Labrasol (surfactant), Transcutol HP (co-surfactant), Captex 300 (oil) adsorbed onto porous silica [1].
Solid Dispersions Drug is dispersed at a molecular level in a hydrophilic polymer matrix, improving wettability and dissolution [5]. ~99.74% drug release in 2 hours; significant enhancement in therapeutic efficacy in vivo [5]. Sildenafil Citrate with Kollidon-VA64 (copovidone) polymer (1:1 ratio) via solvent evaporation [5].
Co-crystals Forms a new crystalline structure with a co-former, altering physicochemical properties without covalent bonding, thus improving solubility [6]. Up to 5-fold increase in water solubility compared to the base drug [6]. Sildenafil base with Fumaric Acid (FMA) via slow solvent evaporation [6].
Orally Disintegrating Tablets (ODTs) Rapidly disintegrating dosage form that may enable pre-gastric absorption, potentially bypassing pH-dependent solubility in the stomach [2]. Significantly higher absorption (AUC) in rats, unaffected by high gastric pH from PPIs [2]. 3D-printed ODTs with high porosity for fast dissolution [2].
Cyclodextrin Complexation The drug molecule is included within the hydrophobic cavity of cyclodextrin, increasing apparent solubility in aqueous environments [4]. Significantly increased drug solubility to facilitate transdermal delivery in a hydrogel system [4]. Sildenafil complexed with β-Cyclodextrin [4].

Experimental Protocols for Pre-formulation

Here are detailed methodologies for two key techniques you can implement in the lab.

Protocol 1: Preparation of a Solid Dispersion via Solvent Evaporation

This method is widely used to create amorphous solid dispersions [5].

  • Dissolution: Accurately weigh the drug (e.g., this compound) and a hydrophilic polymer (e.g., Kollidon-VA64, PVP K30) in a 1:1 weight ratio. Dissolve both in a common, volatile organic solvent (e.g., ethanol, acetone).
  • Mixing: Stir the mixture thoroughly using a magnetic stirrer until a clear, homogeneous solution is obtained.
  • Evaporation: Pour the solution into a glass petri dish. Allow the solvent to evaporate slowly at room temperature under a fume hood, or use a rotary evaporator for faster and more controlled solvent removal.
  • Drying & Size Reduction: Once a solid film is formed, scrape it off and further dry it in a vacuum desiccator to remove any residual solvent. Finally, pulverize the solid mass and pass it through a sieve to obtain a fine, free-flowing powder.
  • Characterization: Evaluate the solid dispersion using Powder X-ray Diffraction (PXRD) to confirm the transformation from crystalline to amorphous state, and perform in vitro dissolution studies to quantify the enhancement in dissolution rate [5].
Protocol 2: Preparation of a Solid SNEDDS via Spray Drying

This technique transforms a liquid nanoemulsion preconcentrate into a solid powder for tableting or encapsulation [1].

  • Formulate Liquid SNEDDS: Prepare a mixture of oil (e.g., Captex 300), surfactant (e.g., Labrasol), and co-surfactant (e.g., Transcutol HP). The drug is dissolved in this mixture. A typical ratio could be Drug:Labrasol:Transcutol HP:Captex 300 = 1:70:15:15 (w:w:w:w) [1].
  • Prepare Aqueous Dispersion: Disperse a solid carrier with high porosity and large surface area (e.g., HDK N20 Pharma, a form of colloidal silicon dioxide) in distilled water.
  • Combine and Homogenize: Add the liquid SNEDDS formulation to the aqueous dispersion of the solid carrier under continuous stirring or homogenization to allow adsorption.
  • Spray Dry: Spray the resulting suspension using a spray dryer. Typical parameters include an inlet temperature of 120°C, a pump speed of 3 mL/min, and an aspirator setting of 100% [1].
  • Characterization: The resulting solid powder can be filled into capsules or compressed into tablets. Characterize it by assessing self-emulsification time, droplet size of the resulting nanoemulsion, and in vitro drug release profile.

Workflow for Solubility Enhancement

The following diagram illustrates a logical, step-by-step workflow for diagnosing and tackling solubility issues, integrating the strategies discussed.

G Start Identify Solubility Issue A Initial Assessment: - Aqueous Solubility - Log P - pKa - pH-Solubility Profile Start->A B Diagnosis: BCS Class II Drug (Low Solubility, High Permeability) A->B C Select Enhancement Strategy B->C D1 Solid Dispersion C->D1 D2 S-SNEDDS C->D2 D3 Co-crystallization C->D3 D4 Cyclodextrin Complexation C->D4 E In-Vitro Evaluation: - Dissolution Studies - Solid State Characterization (PXRD, DSC) D1->E D2->E D3->E D4->E F Successful? E->F G Proceed to In-Vivo Studies F->G Yes H Reformulate F->H No H->C Iterate

Frequently Asked Questions (FAQs)

Q1: My dissolution results are highly variable. What could be the cause? Variability can often be traced back to the method of preparation. For solid dispersions, incomplete solvent removal can lead to residual solvent acting as a plasticizer, causing drug recrystallization over time. Ensure thorough drying in a vacuum oven. For SNEDDS, the self-emulsification process is sensitive to the type and grade of surfactants/oils used; slight changes can drastically alter performance. Always characterize the formed nanoemulsion for droplet size and zeta potential [5] [1].

Q2: How can I stabilize an amorphous solid dispersion to prevent crystallization? The key is the selection of the polymeric carrier. Polymers like Kollidon-VA64 and HPMC not only enhance dissolution but also inhibit crystal nucleation and growth by acting as precipitation inhibitors. The polymer's antiplasticizing effect increases the glass transition temperature (Tg) of the dispersion, making it more physically stable during storage [5] [3].

Q3: The solubility of my drug drops significantly at higher pH. How can I mitigate this? This is a classic challenge. Strategies that enable rapid dissolution before the drug reaches the higher-pH intestinal environment are effective. Orally Disintegrating Tablets (ODTs) that dissolve in the mouth or S-SNEDDS that form nanoemulsions immediately upon contact with gastric fluid can enhance absorption in the stomach and upper GI tract, reducing the impact of intestinal pH [2] [1].

References

Gisadenafil besylate stock solution storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Supplier Storage Recommendations

The supplier, InVivoChem, provides the following storage guidelines for Gisadenafil besylate powder and prepared solutions [1]:

Form Temperature Duration Notes
Powder -20°C 3 years Store in a sealed, dry environment; protect from moisture.
Powder 4°C 2 years Store in a sealed, dry environment; protect from moisture.
Solution (DMSO) -80°C 6 months
Solution (DMSO) -20°C 1 month

The supplier advises preparing fresh stock solutions for optimal results and avoiding repeated freeze-thaw cycles [1].

Experimental Protocol: Preparing Stock Solutions

The following workflow outlines the general process for preparing and validating stock solutions, incorporating stability-indicating methods used for related compounds [2] [3].

G cluster_1 Pre-Storage Analysis (Baseline) cluster_2 Post-Storage Analysis Start Prepare Stock Solution A1 Visual Inspection (Clarity, Color, Precipitation) Start->A1 Storage Aliquot & Store -80°C for long-term -20°C for short-term Analysis Analyze Solution Post-Storage Storage->Analysis B1 Visual Inspection Analysis->B1 End Proceed with Experiment A2 HPLC Analysis (Potency, Purity) A1->A2 A2->Storage B2 HPLC Analysis (Check for degradation) B1->B2 B2->End

Key Analysis Methods:

  • Visual Inspection: Check for any changes in clarity, color, or the formation of precipitate, which indicate physical instability [2].
  • HPLC Analysis: Use a stability-indicating method to accurately measure the concentration of this compound and detect any degradation products that may have formed over time [2] [3]. Method validation should ensure accuracy, precision, and linearity over the expected concentration range [2].

Troubleshooting Common Stability Issues

Here are common problems and suggested actions based on general laboratory practice:

Problem Possible Cause Recommended Action
Precipitation in stock solution Solution stored below compound's solubility limit; freeze-thaw cycles. Warm solution to room temperature and gently vortex. If precipitate persists, consider sonication. Re-filter if necessary.
Loss of potency Chemical degradation over time; exposure to unfavorable conditions (e.g., light, heat). Analyze potency via HPLC against a fresh standard. Prepare a new stock solution and ensure proper storage temperature.
Degradation peaks in HPLC Chemical decomposition. Ensure the analytical method is stability-indicating. Compare peaks to a stressed sample (e.g., exposed to heat or acid/base) to identify degradation products [3].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution? The supplier indicates that this compound is soluble in DMSO (100 mg/mL) and water (3.33 mg/mL) [1]. DMSO is typically the preferred solvent for preparing high-concentration stock solutions for in vitro assays.

Q2: How long can a this compound stock solution in DMSO be used? Based on supplier guidelines, a solution in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month [1]. For the most reliable results, using the solution on the same day of preparation is recommended.

Q3: How should I handle the powder to ensure its stability? The powder should be stored in a sealed and protected environment (desiccated at -20°C or 4°C) to avoid exposure to moisture, which is critical for long-term stability [1].

References

Stability of Sildenafil Formulations: A Reference Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability findings from research on various sildenafil citrate formulations, which may provide a benchmark for your work with gisadenafil besylate.

Formulation Type Storage Conditions Study Duration Key Stability Findings Citation
Oral Suspension (2.5 mg/mL) 30°C & 40°C / 75% RH 90 days Physically & chemically stable: Drug content 99.23%-102.23%; no significant changes in pH, viscosity, or appearance. [1]
Rapid-Dissolving Tablets (100 mg) Ambient room temperature 6 months Physically & chemically stable: Potency consistently >95%; no significant changes in weight, breaking force, or disintegration. [2]
Solid Dispersion (with Kollidon-VA64) Information not specified 2 hours (in vitro release) Enhanced dissolution: Maximum drug release of 99.74% within 2 hours. [3]

Experimental Protocol for Stability Studies

For a comprehensive stability study, you can adapt the well-regarded methodology used in the sildenafil suspension research, which followed the ASEAN guideline on stability studies [1]. The workflow for this protocol is summarized in the diagram below:

Start Start Stability Study Prep 1. Sample Preparation Start->Prep Store 2. Storage under Conditions Prep->Store Test 3. Stability Testing at Intervals Store->Test Analyze 4. Data Analysis & Reporting Test->Analyze

Sample Preparation
  • Oral Liquid Suspension: The referenced study compounded a 2.5 mg/mL suspension from 100 mg sildenafil tablets using a vehicle containing simple syrup and methylcellulose [1].
Storage Conditions
  • Store the samples in stability chambers that control both temperature and relative humidity (RH). The study used conditions of 30°C ± 2°C / 75% ± 5% RH and 40°C ± 2°C / 75% ± 5% RH to simulate tropical climates [1].
Testing Intervals and Parameters

Test the samples immediately after preparation (T=0) and at predetermined time points (e.g., 30, 60, 90 days) for the following:

  • Physical Stability:
    • Organoleptic Properties: Visual inspection of color and cloudiness [1].
    • Sedimentation & Re-dispersibility: Measure sedimentation height and record the number of gentle turns required to fully resuspend the precipitate [1].
    • Rheology: Measure viscosity and plot against increasing shear rate to identify pseudoplastic (shear-thinning) behavior [1].
  • Chemical Stability:
    • Assay (Potency): Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the active ingredient. The method should be validated for accuracy, precision, and linearity. For sildenafil, the content should remain within 90-110% of the label claim [1] [4].
    • pH: Monitor the pH of the suspension throughout the study [1].
  • Microbiological Stability:
    • Perform microbial enumeration tests to ensure the preparation meets the general requirements for pharmaceutical products throughout the study period [1].

FAQ for Technical Support

Q1: What is the recommended analytical method for determining the potency of sildenafil in a stability study?

  • A: The United States Pharmacopeia (USP) monograph for sildenafil citrate specifies an HPLC method with UV detection. System suitability criteria require a resolution of not less than 2.5 between sildenafil and its N-oxide impurity, and a peak tailing factor of not more than 1.5 [4]. This method is stability-indicating and can separate the drug from its degradation products.

Q2: How long is an extemporaneous sildenafil oral suspension stable for use after compounding?

  • A: Based on stability data, an extemporaneous sildenafil citrate suspension (2.5 mg/mL) is physically, chemically, and microbiologically stable for at least 90 days when stored at 30°C and 40°C. Furthermore, an "in-use" stability study showed that the preparation maintained acceptable attributes for at least 14 days after first use [1].

Q3: What are the key physical parameters to monitor for a suspension-based formulation?

  • A: Critical physical parameters include visual appearance (color, cloudiness), sedimentation rate, ease of re-dispersibility, and viscosity/rheological behavior. Changes in these can indicate physical instability [1].

Troubleshooting Common Scenarios

  • Problem: A decrease in drug potency is observed in HPLC analysis over time.

    • Action: Verify that the HPLC method is stability-indicating and can adequately separate degradation peaks from the main peak. Check storage conditions to ensure temperatures have not been exceeded. Investigate potential interactions with the container closure system [1] [4].
  • Problem: The suspension forms a hard cake at the bottom of the container that is difficult to re-disperse.

    • Action: This indicates physical instability. Reformulate by evaluating different suspending agents or concentrations to create a looser precipitate. Ensure the method of re-dispersion (gentle shaking for 30 seconds) is followed correctly [1].
  • Problem: Noticeable change in the color or odor of the formulation.

    • Action: Immediately test for chemical potency and degradation products. This could signal chemical degradation. Also, perform microbiological testing to rule out microbial contamination [1].

References

Gisadenafil besylate protecting from moisture

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Gisadenafil Besylate

The table below summarizes the general information available from commercial suppliers.

Property Available Information
Chemical Name This compound (UK 369003-26) [1] [2]
CAS Number 334827-98-4 [1] [3] [2]
Molecular Weight 677.79 g/mol [1] [3] [2]
Biological Activity Potent and orally active PDE5 inhibitor (IC₅₀ = 1.23 nM) [1] [2]
Purity Typically ≥98% (HPLC) [2]
General Storage Advice Desiccate at RT [2] or "keep away from moisture" [1]
Specific Moisture Data Not available in public literature

A Framework for Your Troubleshooting Guide

While the specific data for this compound is unavailable, you can structure your technical guide around common stability issues for moisture-sensitive pharmaceutical compounds. The following workflow outlines a logical troubleshooting process.

Start Start: Suspected Stability Issue Q1 Is the powder's appearance clumped or discolored? Start->Q1 Q2 Does the HPLC analysis show new, unknown peaks? Q1->Q2 Yes Action Isolate cause, review handling procedures, and repeat experiment Q1->Action No Q3 Is the Karl Fischer water content higher than the CoA specification? Q2->Q3 Yes Q2->Action No A3 Confirmed moisture uptake Q3->A3 Yes A1 Probable physical degradation due to moisture A1->Action A2 Probable chemical degradation A2->Action A3->Action

References

Gisadenafil besylate precipitate in solution troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Precipitation Problem

For BCS Class II drugs like sildenafil citrate, low water solubility leads to low bioavailability and can cause precipitation in solution [1] [2]. The table below summarizes the root causes and general mechanisms behind precipitation.

Root Cause Underlying Factor General Precipitation Mechanism
Inherent Physicochemical Properties Low aqueous solubility; High log P [1] [2] The drug concentration exceeds its saturation solubility in the aqueous medium.
Solution Stability pH, temperature, or light sensitivity [3] A change in the solution's physical or chemical environment reduces the drug's solubility.
Excipient & Formulation Incompatibility Interaction with solvents, buffers, or other formulation components [4] An excipient fails to maintain solubilization or directly interacts with the drug, causing it to come out of solution.

Experimental Troubleshooting & Mitigation Strategies

Here are proven strategies to enhance solubility and prevent precipitation, with specific methodologies and quantitative data from research on sildenafil citrate.

Strategy 1: Employ Hydrophilic Polymers via Solid Dispersion

Solid dispersions disperse a poorly soluble drug within a hydrophilic polymer matrix, improving wettability and dissolution [1].

  • Detailed Protocol (Solvent Evaporation Method) [1]:
    • Materials: Drug (e.g., Sildenafil Citrate), hydrophilic polymer (e.g., Kollidon-VA64, Kolliphor P188, Kollidon 30).
    • Dissolve the drug and polymer in a common volatile solvent (e.g., methanol, ethanol) at a specific ratio (e.g., 1:1 w/w drug-to-polymer).
    • Stir the solution thoroughly to ensure a homogeneous mixture.
    • Evaporate the solvent under reduced pressure or in a vacuum oven.
    • Collect the resulting solid mass, grind it, and sieve it to obtain a fine powder.
  • Key Experimental Workflow:

G A Dissolve Drug & Polymer B Stir to Homogenize A->B C Evaporate Solvent B->C D Collect & Grind Solid Mass C->D E Characterize Solid Dispersion D->E

  • Supporting Data: An optimized solid dispersion of sildenafil with Kollidon-VA64 achieved a 99.74% drug release in 2 hours, a significant enhancement over the pure drug [1].
Strategy 2: Formulate Pharmaceutical Cocrystals

Cocrystals modify the crystal structure of an API with a co-former to improve its physicochemical properties, including solubility [2].

  • Detailed Protocol (Slow Solvent Evaporation) [2]:
    • Materials: Drug, co-former (e.g., Fumaric Acid (FMA), Acetylsalicylic Acid, Benzoic Acid).
    • Dissolve the drug and co-former in a stoichiometric ratio in a suitable solvent (e.g., acetone or ethyl acetate).
    • Allow the solution to evaporate slowly at room temperature until crystals form.
    • Collect and dry the obtained cocrystals.
  • Key Experimental Workflow:

G A Dissolve Drug & Co-former B Slow Solvent Evaporation A->B C Crystallization B->C D Collect & Dry Cocrystals C->D E Characterize Cocrystals D->E

  • Supporting Data: Sildenafil-FMA cocrystals prepared via this method showed the highest water solubility, increasing it up to five times compared to the sildenafil base [2].
Strategy 3: Utilize Cosolvency

Cosolvency involves using water-miscible solvents to enhance the solubility of a drug in an aqueous medium [4].

  • Detailed Protocol (Shake-Flask Method for Solubility Measurement) [4]:
    • Materials: Drug, cosolvent (e.g., 2-Propanol, ethanol, propylene glycol).
    • Prepare binary mixtures of the cosolvent and water at varying concentrations.
    • Add an excess of the drug to each mixture.
    • Agquire the mixtures in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to reach equilibrium.
    • Centrifuge the samples and filter the supernatant.
    • Analyze the drug concentration in the saturated solution using a validated method (e.g., HPLC or UV-Vis spectroscopy).
  • Quantitative Data for Sildenafil Citrate: The table below shows the mole fraction solubility (x10^5) of Sildenafil Citrate in (2-Propanol + Water) mixtures, demonstrating the cosolvency effect [4]. | Mass Fraction of 2-Propanol | Solubility at 293.2K | Solubility at 313.2K | | :--- | :--- | :--- | | 0.0 (Water) | 0.260 | 0.557 | | 0.2 | 0.901 | 2.110 | | 0.4 | 2.310 | 5.120 | | 0.6 | 3.330 | 7.170 | | 0.8 | 2.160 | 4.580 | | 1.0 (2-Propanol) | 0.974 | 2.110 |

Key Considerations for Your Formulation

  • Characterization is Crucial: For any strategy, characterize the final product using DSC, FTIR, and XRD to confirm the formation of an amorphous solid dispersion or cocrystal and to check for stability [1] [2].
  • Start with Sildenafil Data: The quantitative data for cosolvency and performance of solid dispersions and cocrystals are for sildenafil citrate. You will need to conduct experiments to determine the optimal ratios and conditions for gisadenafil besylate.
  • Analytical Method: A robust HPLC method, like those referenced, is essential for quantifying drug content and monitoring stability [5] [6] [7].

References

Gisadenafil besylate DMSO concentration for cell studies

Author: Smolecule Technical Support Team. Date: February 2026

General Guidelines for DMSO in Cell-Based Assays

Although data for gisadenafil besylate is lacking, the principles for handling DMSO in cell studies are well-established. The table below summarizes key considerations.

Aspect General Guideline & Rationale
Stock Solution Concentration Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of DMSO added to cell culture.
Final DMSO Concentration Typically should not exceed 0.1% (v/v). Higher concentrations can cause cellular stress, alter differentiation, or induce toxicity. [1]
Solubility The compound must be fully dissolved in DMSO. A clear solution indicates solubility.
Sterile Filtration Stock solutions should be filter-sterilized (e.g., using a 0.22 µm PTFE filter) since DMSO cannot be autoclaved.
Storage Aliquot and store at -20°C or below, protected from light and moisture, to ensure long-term stability.

A Proposed Experimental Workflow

Based on standard lab protocols, here is a logical workflow you can adapt for this compound. The key is to perform initial solubility tests before applying the solution to cells.

Start Start: Prepare this compound Stock Step1 Determine target working concentration for cell studies Start->Step1 Step2 Dissolve compound in pure, sterile DMSO to create a high-concentration stock (e.g., 100 mM) Step1->Step2 Step3 Vortex and sonicate to ensure complete dissolution Step2->Step3 Step4 Visually inspect solution. It should be clear with no precipitate Step3->Step4 Step5 Dilute stock in cell culture medium so final DMSO ≤ 0.1% Step4->Step5 Check Solution clear and no precipitate? Step4->Check Step6 Proceed with cell treatment experiment Step5->Step6 Check->Step2 No Check->Step5 Yes

Frequently Asked Questions & Troubleshooting

  • Q: What if my compound precipitates when diluted into the cell culture medium?

    • A: This is a common issue. You can try to create a less concentrated stock solution in DMSO. Alternatively, you may explore other solvents, but ensure they are also compatible with your cell line and used at minimal, non-toxic concentrations.
  • Q: How can I be sure that any observed effect is from the drug and not the DMSO?

    • A: It is critical to include a vehicle control in every experiment. This group of cells should be treated with the same volume and concentration of DMSO (e.g., 0.1%) as your experimental groups, but without the active compound.
  • Q: The search results mentioned DMSO can differentiate cancer cells. Should I be concerned?

    • A: Yes, this is an important consideration. Some studies note that DMSO can induce differentiation in certain cell lines, particularly at concentrations around 1-2%. [1] Sticking to the low concentration guideline of ≤0.1% is the best practice to minimize unintended effects on cell differentiation or growth while ensuring cell viability.

References

Gisadenafil besylate vehicle control preparation

Author: Smolecule Technical Support Team. Date: February 2026

Gisadenafil Besylate: Key Technical Data

The table below summarizes available chemical and biological activity data for your experimental design.

Parameter Details
Biological Activity Potent, orally active PDE5 inhibitor [1] [2]
IC₅₀ for PDE5 1.23 nM [1] [2]
Selectivity >100-fold selective for PDE5 over PDE6 [1] [2]
Molecular Weight 677.79 g/mol [1] [2]
Purity ≥98% (HPLC) [2]
Synonyms UK 369003-26, UK 369003 [1] [2]

Solubility and Suggested Stock Preparation

For in vitro work, preparing a stock solution in DMSO is the most straightforward method. The table below provides solubility data and example calculations for stock preparation.

Solvent Solubility Example Stock Concentration Preparation Note
DMSO 80 mg/mL (118.03 mM) [1] 50 mM (≈33.9 mg/mL) Soluble at room temperature. Sonication is recommended [1].
Water 1 mg/mL (1.48 mM) [1] 1 mg/mL Limited solubility. Sonication is recommended [1].

Vehicle Control Preparation Guide

Since a standard protocol is unavailable, here is a logical approach to prepare your vehicle control based on standard laboratory practices and the compound's properties.

G Start Start: Determine Vehicle DMSO_Path Using DMSO as Vehicle? Start->DMSO_Path Water_Path Using Water as Vehicle? Start->Water_Path Prep_DMSO 1. Dilute pure DMSO with buffer/culture medium 2. Match final DMSO concentration from treatment group 3. Filter sterilize if needed DMSO_Path->Prep_DMSO Yes Prep_Water 1. Use sterile water or buffer 2. No need for sonication if no compound is present Water_Path->Prep_Water Yes Final_Step Apply vehicle control to cells/animals using the same volume and route as treatment group Prep_DMSO->Final_Step Prep_Water->Final_Step

Key Considerations for Vehicle Controls:

  • For DMSO Solutions: The critical factor is matching the final concentration of DMSO in your culture medium or dosing solution. Even if the stock is 100 mM in 100% DMSO, the final concentration applied to cells or animals should typically be kept below 0.1-0.5% to minimize solvent toxicity [1]. Your vehicle control must replicate this exact DMSO concentration.
  • For Aqueous Suspensions: If attempting to formulate in water for in vivo studies, the vehicle would consist of all formulation excipients (e.g., suspending agents, solvents like polysorbate 20) at the same concentrations used to prepare the drug suspension, but without the active compound [3].

Important Handling and Licensing Notes

  • Licensing: this compound is sold for research purposes under agreement from Pfizer Inc [2]. Ensure your use complies with any material transfer agreements.
  • Handling: The product is intended for research purposes only and is not for human consumption [1]. Standard laboratory safety practices should be followed.

Troubleshooting Common Issues

  • Precipitation in Aqueous Buffers: If the compound precipitates when DMSO stock is added to your assay buffer, ensure you are adding the stock slowly while vortexing to facilitate proper mixing.
  • Lack of Biological Activity: Verify the preparation of your stock solution and subsequent dilutions. Confirm that the final DMSO concentration is not toxic to your experimental system by comparing the vehicle control to an untreated control.

References

Gisadenafil besylate reconstitution calculator

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Formulation Data

The following table summarizes the key physicochemical and formulation data for Gisadenafil besylate to guide your solution preparation [1].

Parameter Details & Values
Molecular Weight 677.79 g/mol [1]

| Solubility (In Vitro) | DMSO: 100 mg/mL (147.54 mM) Water: 3.33 mg/mL (4.91 mM) [1] | | Common Stock Concentration | 10 mM (in DMSO) [1] | | Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years) In solvent: -80°C (6 months) or -20°C (1 month) [1] |

Reconstitution & Working Solution Protocols

Here are detailed methodologies for preparing stock and working solutions for various experimental applications.

Preparation of 10 mM Stock Solution in DMSO
  • Calculation: To prepare 1 mL of a 10 mM stock solution, use the formula: [ \text{Mass (mg)} = \text{Desired Volume (L)} \times \text{Desired Concentration (M)} \times \text{Molecular Weight (g/mol)} ] [ \text{Mass} = 0.001 \text{ L} \times 0.010 \text{ mol/L} \times 677.79 \text{ g/mol} = 6.78 \text{ mg} ]
  • Procedure:
    • Weigh out 6.78 mg of this compound powder.
    • Transfer the powder to a 1 mL volumetric vial.
    • Add anhydrous DMSO to bring the total volume to 1 mL. Vortex until completely dissolved.
    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C [1].
Preparation of In Vivo Formulations

The table below outlines common formulations for animal studies, based on the provided search results [1].

Formulation Composition (Example for 1 mL) Recommended Use
Injection Formulation 1 100 µL DMSO stock + 50 µL Tween 80 + 850 µL Saline [1] IP/IV/IM/SC injection
Injection Formulation 2 100 µL DMSO + 400 µL PEG300 + 50 µL Tween 80 + 450 µL Saline [1] IP/IV/IM/SC injection
Injection Formulation 3 100 µL DMSO + 900 µL Corn oil [1] IP/IV/IM/SC injection
Oral Formulation 1 Suspend powder in 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution [1] Oral gavage

Workflow for In Vivo Solution Preparation: The following diagram outlines the logical steps for preparing a typical injection formulation.

G Start Prepare DMSO Stock Solution A Select Injection Formulation Start->A B Add Required Solvents in Specified Order A->B C Mix Thoroughly Until Clear Solution or Suspension B->C D Confirm Stability Before Use C->D

Experimental Protocol Example

This protocol is adapted from a study on a similar PDE5 inhibitor (Sildenafil) in human tissue, which can serve as a reference for designing your experiments with this compound [2].

  • Tissue Preparation: Use human detrusor strips cleared of adherent tissue. Mount the strips isometrically in organ chambers with Krebs-HEPES buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Apply an initial tension of 0.5–1 g and allow a 60-minute equilibration period [2].
  • Pre-contraction: Induce contraction in the tissue strips by exposing them to 1 µM carbachol. Allow the strips to re-equilibrate until a stable contraction response is obtained (approximately 20 minutes) [2].
  • Inhibitor Incubation (Optional): To investigate signaling pathways, incubate the strips for 20 minutes with various inhibitors (e.g., ODQ for guanylate cyclase, iberiotoxin for BKCa channels) or their vehicle [2].
  • Concentration-Response Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of this compound (e.g., from 10 nM to 30 µM) to the pre-contracted tissue strips [2].
  • Data Analysis: Express the results as a percentage of inhibition of the contractile response to carbachol. Calculate the pD₂ (–log EC₅₀) and maximal effect (Eₘₐₓ) using a four-parameter logistic model [2].

Troubleshooting & FAQs

Q1: My compound is precipitating out of the aqueous solution. What can I do? A1: Precipitation is common when diluting DMSO stock into aqueous buffers. To mitigate this:

  • Ensure the DMSO concentration in the final working solution does not exceed 0.1-0.5%.
  • Prepare working solutions fresh just before use.
  • Consider using alternative formulation vehicles with better aqueous compatibility, such as Formulation 2 with PEG300 and Tween 80 [1].

Q2: The biological effect of my solution is weaker than expected. A2:

  • Check Solubility: Verify that the compound is fully dissolved in the stock solution and has not precipitated in the working solution.
  • Confirm Storage: Check the storage conditions and age of the stock solution. Over time or with improper storage, compounds can degrade. Use freshly prepared solutions if possible.
  • Review Formulation: Some formulation components (e.g., Tween 80) can sometimes non-specifically bind compounds, reducing bioavailability. Testing an alternative formulation can help identify this issue [1] [3].

Q3: What are the key signaling pathways I should investigate for this compound? A3: As a PDE5 inhibitor, the primary pathway is the NO-cGMP-PKG pathway. However, research on similar compounds suggests you should also consider secondary pathways. The diagram below illustrates the key pathways to investigate [2] [4].

G cluster_1 Primary Pathway cluster_2 Secondary Pathways (Reported) PDE5_Inhibition This compound PDE5 Inhibition cGMP_Increase Increased cGMP levels PDE5_Inhibition->cGMP_Increase PKG PKG Activation cGMP_Increase->PKG PKC PKC Activation (via cGMP) cGMP_Increase->PKC K_Channels K+ Channel Opening (BKCa, SKCa, KATP) cGMP_Increase->K_Channels Downstream_Relax Smooth Muscle Relaxation PKG->Downstream_Relax Metabolic_Effects Metabolic Effects (MDH Activation, MAS) PKC->Metabolic_Effects

References

Gisadenafil Besylate: Key Data for Experiment Planning

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes essential physicochemical and biological activity data for Gisadenafil besylate to help you design your experiments.

Property Specification
Catalog Alternative Names UK 369003-26, UK 369003 [1] [2]
Biological Activity Potent, orally bioactive Phosphodiesterase 5 (PDE5) inhibitor [1] [2] [3].
PDE5 IC₅₀ 3.6 nM [1] (also reported as 1.23 nM [2] [3]).
Selectivity >100-fold selectivity for PDE5 over PDE6 [2] [3]. ~2500-fold selectivity over PDE1A (IC₅₀ = 9.1 µM) [1].
Molecular Weight 677.79 g/mol [1] [2] [3]
Purity ≥98% [1] [2] [3]
Molecular Formula C₂₉H₃₉N₇O₈S₂ [1]

Solubility & Stock Solution Preparation

For planning your dilutions, here are the solubility characteristics and common stock preparation methods.

Aspect Details
Solubility Soluble to 10 mM in water and to 100 mM in DMSO [2] [3].
Common Stock Concentration Often prepared as a 10-100 mg/mL solution in DMSO [1].
Storage Desiccate at room temperature (RT) [2] [3]. For long-term storage, powder should be kept at -20°C; prepared stock solutions at -80°C [1].
Standard Protocol for 10 mM Aqueous Stock Solution

This method is suitable for creating a primary stock solution that can be further diluted for in vitro assays.

  • Calculate Mass: To prepare 1 mL of a 10 mM aqueous stock solution, calculate the required mass: (10 mmol/L) × (677.79 g/mol) × (0.001 L) = 6.78 mg.
  • Weigh Compound: Accurately weigh 6.78 mg of this compound powder.
  • Dissolve: Transfer the powder to a volumetric flask and add 1 mL of deionized water. Vortex or sonicate until the powder is fully dissolved, resulting in a clear 10 mM stock solution.
  • Aliquot and Store: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Protocol for 100 mM DMSO Stock Solution

For experiments requiring a higher concentration stock, follow this procedure.

  • Calculate Mass: To prepare 1 mL of a 100 mM DMSO stock, the required mass is (100 mmol/L) × (677.79 g/mol) × (0.001 L) = 67.78 mg.
  • Weigh and Dissolve: Accurately weigh 67.78 mg of powder and dissolve in 1 mL of anhydrous DMSO.
  • Aliquot and Store: Aliquot and store at -80°C. Using anhydrous DMSO is critical to prevent hydrolysis and maintain compound stability.

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems in the lab.

  • Problem: Precipitate forms in final working solution.
    • Solution: The working concentration may be exceeding the compound's solubility in your assay buffer. Filter the solution using a compatible syringe filter (e.g., 0.22 µm) before use. Alternatively, reduce the final concentration of the compound or increase the percentage of the stock solvent (e.g., DMSO) in your assay, ensuring it does not exceed levels toxic to your biological system (typically <0.1-1%).
  • Problem: Inconsistent biological activity between experiments.
    • Solution: Inconsistent results can stem from stock solution degradation. Adhere strictly to storage conditions, keep the powder and solutions protected from light and moisture, and avoid repeated freeze-thaw cycles of stock solutions by using small, single-use aliquots. Ensure all liquid handling steps are accurate.
  • Problem: Compound seems inactive.
    • Solution: First, verify the calculations for your serial dilutions. A common error is incorrect dilution factors. Visually inspect the stock solution for any crystals or precipitate, and confirm that the experimental system (e.g., enzyme activity) is functioning correctly with a known control compound.

Experimental Design & Workflow

The following diagram illustrates a logical workflow for planning and conducting experiments with this compound, from stock preparation to data analysis.

G Start Start: Plan Experiment S1 Reconstitute Powder Prepare primary stock solution Start->S1 S2 Perform Serial Dilution Create working concentrations S1->S2 S3 Apply to Biological System (e.g., cell-based assay, enzyme assay) S2->S3 S4 Collect & Analyze Data (e.g., IC50 calculation) S3->S4 End Interpret Results S4->End

Frequently Asked Questions (FAQs)

Q1: What is the typical IC₅₀ value I should use for calculating my initial working concentrations? While values of 1.23 nM [2] [3] and 3.6 nM [1] have been reported, it is good practice to test a range of concentrations (e.g., from 0.1 nM to 10 µM) in your specific assay system to establish a dose-response curve and determine the exact IC₅₀ in your hands.

Q2: Can this compound be used for in vivo studies? Yes, it is orally bioavailable [1] [2]. One referenced study administered it intraperitoneally at 2 mg/kg to male Tat-transgenic mice [1]. You will need to formulate it appropriately for your chosen route of administration, using vehicles like saline with co-solvents [1].

Q3: Are there any special licensing considerations for this compound? Yes, please be aware that this compound is sold for research purposes under an agreement from Pfizer Inc. [2] [3]. Ensure your use complies with the terms of this research license.

References

Gisadenafil besylate batch specific certificate of analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Information of Gisadenafil Besylate

The table below summarizes the available technical data for this compound as a bulk reference standard.

Property Description
CAS Number 334827-98-4 [1]
Molecular Formula C₂₃H₃₃N₇O₅S•C₆H₆O₃S [1]
Molecular Weight 677.79 g/mol [1]
Application Phosphodiesterase-5 (PDE5) inhibitor [1]
Primary Supplier Santa Cruz Biotechnology (SCBT) [1]
For Research Use Only Not for diagnostic or therapeutic use [1]

How to Obtain a Batch-Specific Certificate of Analysis

A Certificate of Analysis (CoA) is a crucial document that provides quality control data for a specific product batch, including results of purity, identity, and potency testing.

  • Direct Source: The supplier Santa Cruz Biotechnology (SCBT) explicitly states that lot-specific data is available on its CoA and should be referred to [1]. This is the standard practice for reputable chemical suppliers.
  • Acquisition Process: A batch-specific CoA is generated for each manufacturing lot and is almost always available to customers upon purchase or by request using the specific product and lot number.

For this compound, you would need to purchase a specific lot (e.g., sc-361185) and request the CoA directly from SCBT, as it is not publicly posted.

Troubleshooting Common Experimental Issues

The following table addresses potential issues researchers may encounter when working with PDE5 inhibitors like this compound.

Issue Possible Cause Suggested Solution
Unexpectedly low biological activity Compound degradation due to improper storage, or use of an outdated batch. Verify storage conditions (-20°C). Use a fresh, in-date batch and consult the CoA for purity. Confirm identity via analytical methods (e.g., HPLC, MS).
Low purity in analysis Chemical degradation or initial low purity of the batch. Cross-reference the CoA's purity data (e.g., by HPLC). Repurify the compound if necessary. Always record the lot number for traceability.
Solubility problems in buffer The besylate salt form may have limited solubility in aqueous solutions. First dissolve in a small volume of a suitable solvent like DMSO, then dilute into the aqueous buffer. Ensure final DMSO concentration is compatible with the assay system.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological target of this compound? A1: this compound is characterized as a PDE5 inhibitor [1]. It works by blocking the phosphodiesterase-5 enzyme, leading to increased levels of cyclic guanosine monophosphate (cGMP).

Q2: Is this compound approved for human therapeutic use? A2: No. The available information specifies that this compound is sold "For Research Use Only" and is "Not Intended for Diagnostic or Therapeutic Use" [1].

Q3: Our experiment requires a highly pure compound. How can we ensure quality? A3: The single most important step is to obtain and review the batch-specific Certificate of Analysis (CoA) from the supplier before use. This document provides verified data on purity, identity, and strength for that specific lot [1].

Experimental Workflow for Certificate Verification

For clarity in your laboratory's standard operating procedures, the following diagram outlines the recommended workflow for verifying and using a chemical reference standard.

Start Order Chemical Step1 Receive Product and Documentation Start->Step1 Step2 Locate Lot Number on Product Vial Step1->Step2 Step3 Retrieve Certificate of Analysis (CoA) from Supplier Step2->Step3 Step4 Cross-Check Lot Numbers (Vial vs. CoA) Step3->Step4 Step5 Verify CoA Specifications: - Purity - Identity - Potency Step4->Step5 Decision Do CoA results meet experimental requirements? Step5->Decision Step6 Approve for Use in Experiment Decision->Step6 Yes Step7 Do Not Use Contact Supplier Decision->Step7 No

References

Gisadenafil besylate purity verification HPLC method

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Methods for Reference

While a specific method for Gisadenafil besylate is not detailed in the search results, the following information provides a strong foundation. The table below summarizes a validated method for Sildenafil citrate, a structurally related PDE5 inhibitor, which you can adapt for your work with Gisadenafil [1].

Parameter Specification for Sildenafil Citrate
Analytical Column Prontosil C18 (150 x 4.6 mm, 5 µm) with a C18 guard column [1]
Mobile Phase Methanol:Water (85:15, v/v) [1]
Flow Rate 1.0 mL/min [1]
Detection Wavelength 230 nm [1]
Injection Volume 20 µL [1]
Column Temperature Room Temperature [1]
Retention Time ~4.0 minutes [1]
Linearity Range 0.1 - 6.0 µg/mL [1]
Sample Preparation Liquid-liquid extraction with a combination of acetonitrile and diethyl ether [1]

HPLC Troubleshooting Guide

The following flowchart outlines a systematic approach to diagnose and resolve common HPLC problems you might encounter during method development or routine analysis. The logic is synthesized from general HPLC troubleshooting guides [2] [3].

HPLC Troubleshooting Workflow Start Start: HPLC Issue Observed P1 Abnormal Peak Shape? (Tailing, Fronting, Splitting) Start->P1 P2 High or Fluctuating Pressure? Start->P2 P3 Noisy or Unstable Baseline? Start->P3 P4 Peak Area Inconsistency? (Poor Precision) Start->P4 S1 Check column condition and installation • Reinstall column correctly • Use competing base (e.g., TEA) for basic compounds [3] • Ensure sample solvent matches mobile phase strength [2] [3] P1->S1 S2 Check for blockages and bubbles • Replace clogged frits/filters [2] • Degas solvents thoroughly • Purge system to remove air [2] P2->S2 S3 Check mobile phase and detector • Use fresh, high-quality, filtered solvents [2] • Clean detector flow cell [2] [3] • Ensure proper degassing [3] P3->S3 S4 Check autosampler and sample • Ensure no air is drawn from vial [3] • Check for clogged/deformed needle [3] • Verify sample stability [3] P4->S4

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound for research? Commercial suppliers list this compound with a purity of >99% [4]. The free base, Gisadenafil, is also available with a purity of ≥98% (HPLC) [5].

Q2: How can I improve the peak shape for my Gisadenafil analysis? Peak tailing is a common issue, especially for basic compounds like PDE5 inhibitors.

  • Solution 1: Use high-purity silica-based columns (Type B) or specialty columns designed to minimize interaction with silanol groups [3].
  • Solution 2: Add a competing base such as triethylamine (TEA) to the mobile phase [3].
  • Solution 3: Ensure the solvent used to dissolve your sample is not stronger than the initial mobile phase composition, as this can cause peak distortion [2] [3].

Q3: What are the storage conditions for Gisadenafil and its solutions? Gisadenafil in powder form should be stored at 2-8°C [5]. For prepared stock solutions, it is good practice to store them at -20°C and allow them to thaw at room temperature before use, as demonstrated in the related sildenafil plasma analysis [1].

Q4: My baseline is noisy. What should I check first?

  • Primary Cause: Mobile phase contamination or air bubbles.
  • Action: Always use fresh, HPLC-grade solvents and filter your mobile phase through a 0.45 µm or 0.22 µm membrane filter. Then, thoroughly degas the mobile phase before use. Also, inspect and clean the detector flow cell if the problem persists [2] [3].

References

Gisadenafil besylate selectivity over PDE6 100-fold

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Selectivity of PDE5 Inhibitors

Inhibitor PDE5 IC50 PDE6 IC50 Fold Selectivity (PDE5 over PDE6) PDE1 IC50 Key Characteristics
Gisadenafil besylate 1.23 nM [1] Not specified ~117-fold [1] 9.1 µM [2] Orally active; high selectivity for PDE5 [2] [1]
This compound 3.6 nM [2] Not specified Information missing 9.1 µM [2] ~2500-fold selective for PDE5 over PDE1 [2]
Vardenafil 0.7 nM [3] Information missing Information missing 180 nM [3] Used for erectile dysfunction; ~257-fold selective for PDE5 over PDE1 [3]

Experimental Data and Methodology

The quantitative data in the table above is primarily derived from enzyme inhibition assays using recombinant PDE isozymes.

  • General Protocol Outline: The core methodology involves expressing specific PDE isozymes (like PDE5A and PDE1A) in cell systems (e.g., COS-7 cells). Researchers then measure the ability of different concentrations of the drug inhibitor to reduce the enzyme's activity, typically by quantifying the hydrolysis of a radioactive or fluorescently labeled substrate (cGMP). The IC50 value is calculated from the resulting dose-response curve [2].
  • In Vivo Application: One research study administered this compound via intraperitoneal injection at 2 mg/kg in a mouse model of HIV-1 associated neuroinflammation. The study found that this treatment restored cerebrovascular reactivity, demonstrating the functional consequence of PDE5 inhibition in a live organism [4].

The cGMP Signaling Pathway and PDE5 Inhibitor Action

The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound within the NO-cGMP signaling pathway.

G Stimulus Sexual Stimulation or Other Signals NO Nitric Oxide (NO) Release Stimulus->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) Activation cGMP->PKG GMP 5'-GMP (Inactive) cGMP->GMP Normal Degradation Effect Smooth Muscle Relaxation Vasodilation, Erection PKG->Effect PDE5 PDE5 Enzyme PDE5->cGMP Degrades Inhibitor PDE5 Inhibitor (e.g., Gisadenafil) Inhibitor->PDE5 Inhibits

As the diagram shows, PDE5 inhibitors work by blocking the degradation of cGMP, thereby amplifying its downstream effects [5] [6] [7].

Key Insights for Research and Development

  • Selectivity and Side Effects: The side effect profile of PDE5 inhibitors is often linked to their off-target activity. For instance, sildenafil's inhibition of PDE6 in retinal photoreceptors is associated with transient visual disturbances [5] [7]. Gisadenafil's high reported selectivity for PDE5 over PDE6 suggests a potential for a more favorable side effect profile regarding vision.
  • Therapeutic Potential Beyond ED: Research indicates that the NO-cGMP pathway is involved in various conditions. The study where Gisadenafil improved cerebrovascular reactivity in a neuroinflammation model highlights its potential application in central nervous system disorders [4]. Furthermore, it has been investigated for treating lower urinary tract symptoms associated with benign prostatic hyperplasia [1].

References

Gisadenafil besylate structural analogue of Sildenafil

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PDE5 Inhibitors

The following table consolidates experimental data on the potency, efficacy, and key characteristics of commonly researched PDE5 inhibitors.

Inhibitor Relative Potency (vs. Sildenafil) IC₅₀ for PDE5 Key Structural & Clinical Differences Commonly Reported Side Effects
Sildenafil Baseline ~3.9 nM [1] Piperazine substituent: methyl group; shorter duration (~4-6h) [2] Headache, flushing [3] [4]
Vardenafil >20-fold higher [5] ~0.14 nM [1] Piperazine substituent: ethyl group; similar duration to Sildenafil [2] Similar to Sildenafil [6]
Tadalafil Similar efficacy [3] N/A (Similar efficacy but different structure) Structurally distinct; longest duration (~36h) [3] [2] Higher incidence of myalgia/back pain [3]

Experimental Protocols for Key Data

For reproducibility, here are the methodologies underlying the critical data in the table.

  • Protocol for Determining Inhibitor Potency (IC₅₀) [5]

    • Objective: To determine the concentration of a PDE5 inhibitor that reduces PDE5 enzyme activity by 50%.
    • Method: Purified PDE5 enzyme is incubated with its substrate, cGMP. The reaction is conducted in the presence of varying concentrations of the inhibitor (e.g., Sildenafil, Vardenafil). The rate of cGMP hydrolysis is measured, and the IC₅₀ value is calculated from the concentration-response curve.
  • Protocol for Crystallographic Structural Analysis [1]

    • Objective: To determine the three-dimensional structure of the PDE5 catalytic domain in complex with an inhibitor (e.g., Vardenafil).
    • Method: The catalytic domain of human PDE5A1 is expressed and purified. The protein is co-crystallized with Vardenafil. X-ray diffraction data is collected, and the structure is solved by molecular replacement. The resulting model reveals the precise binding conformation of the inhibitor and associated conformational changes in the enzyme.
  • Protocol for Clinical Preference and Efficacy Trials [6] [3]

    • Objective: To compare patient preference, efficacy, and safety of two PDE5 inhibitors in a clinical setting.
    • Method: A randomized, double-blind, crossover study is conducted. Patients are randomized to receive one inhibitor for a set period (e.g., 4 weeks), followed by a washout period, and then switched to the other inhibitor. Efficacy is assessed using validated questionnaires like the International Index of Erectile Function (IIEF) and Sexual Encounter Profile (SEP). Patients are also directly asked about their overall preference at the end of the study.

Signaling Pathway of PDE5 Inhibition

The primary mechanism of action for Sildenafil and analogous drugs involves the NO-cGMP pathway, which can be visualized in the following diagram. Research also indicates that in certain tissues like the bladder, Sildenafil-induced relaxation may involve additional pathways such as cAMP and potassium channel activation [7].

G Stimulus Sexual Stimulation (Neurotransmitter Release) NOS Nitric Oxide Synthase (NOS) Activation Stimulus->NOS NO Nitric Oxide (NO) Production NOS->NO sGC Soluble Guanylyl Cyclase (sGC) Activation NO->sGC cGMP cGMP Production sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Hydrolysis cGMP Hydrolysis (Breakdown) cGMP->Hydrolysis Substrate Relaxation Smooth Muscle Relaxation & Vasodilation PKG->Relaxation PDE5 PDE5 Enzyme PDE5->Hydrolysis Hydrolysis->cGMP Depletes Sildenafil Sildenafil/Vardenafil Sildenafil->PDE5 Inhibits

Insights for Researchers

The comparative data highlights several key points for drug development professionals:

  • Structural Basis for Potency: The significantly higher potency of Vardenafil over Sildenafil is attributed not to the piperazine side chain, but to critical differences in their heterocyclic ring systems, which affect the binding configuration and induce distinct conformational changes in the PDE5 enzyme [5] [1].
  • Pharmacogenomic Considerations: The disposition of these drugs can be differently influenced by a patient's genotype. For example, the clearance of Vardenafil is significantly reduced in individuals with the CYP3A5*3/*3 genotype, whereas Sildenafil and Udenafil are less affected, indicating the importance of personalized medicine approaches [8].
  • Beyond Erectile Dysfunction: PDE5 inhibitors show therapeutic potential for other conditions. Sildenafil has been investigated for improving endometrial thickness and blood flow in infertility treatments [9] [4], and both Sildenafil and Tadalafil have demonstrated efficacy in improving symptoms of benign prostatic hyperplasia (BPH) [7] [10].

References

Gisadenafil besylate pharmacokinetics comparison other PDE5 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison of Selected PDE5 Inhibitors

Inhibitor Tmax (hours) Elimination Half-life (t₁/₂, hours) Effect of High-Fat Meal Key Metabolic Pathways
Sildenafil [1] [2] 0.75 - 1 (45-60 min) 3 - 5 Delays Tmax by ~60 min [1] CYP3A4 (major), CYP2C9 (minor) [1]
Vardenafil [1] 0.75 - 1 (45-60 min) 4 - 5 Delays Tmax by ~60 min [1] CYP3A4 [1]
Tadalafil [3] [1] [4] ~2 17.5 (range: 11.5 - 29.6) Negligible effect [3] [4] CYP3A4 [1]
Avanafil [5] [1] 0.33 - 0.52 (20-31 min) 5.36 - 10.66 Delays Tmax by ~75 min [1] CYP3A4 (principal), CYP2C9 (secondary) [1]

Experimental Methodologies in PK Studies

The data in the table above were generated through standardized clinical trials. Here are the typical methodologies for these studies [3] [5]:

  • Study Populations: Studies are conducted in healthy volunteers. Participants are screened for good health and must meet specific criteria regarding age (e.g., 18-65), body mass index (BMI), and normal results on clinical laboratory tests and electrocardiograms (ECGs).
  • Study Designs:
    • Single-Dose, Crossover: Subjects receive different single doses of the drug or a placebo in separate periods, with washout periods in between to eliminate carryover effects. This design is used to assess dose proportionality and food effects.
    • Multiple-Dose: Parallel groups of subjects receive a fixed dose of the drug once daily for several days (e.g., 10 days) to determine steady-state pharmacokinetics and accumulation potential.
  • Bioanalytical Methods: Plasma concentrations of the drug are typically measured using highly specific and sensitive methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
  • Pharmacokinetic Analysis: Noncompartmental analysis is standard, using software like WinNonlin to calculate key parameters including Cmax (maximum plasma concentration), Tmax (time to Cmax), AUC (area under the plasma concentration-time curve, a measure of total exposure), and t₁/₂ (terminal elimination half-life).

Common Mechanism of Action

All PDE5 inhibitors share the same core mechanism, which is best understood in the context of penile erection. The following diagram illustrates the pathway they influence.

G Stimulus Sexual Stimulation NOS NOS Activation Stimulus->NOS NO Nitric Oxide (NO) Release NOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates cGMP cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->cGMP Converts to PKG Protein Kinase G (PKG) Activation cGMP->PKG Activates GMP GMP (Inactive) cGMP->GMP Degradation Path Relax Smooth Muscle Relaxation PKG->Relax Vasodilation Vasodilation & Erection Relax->Vasodilation PDE5 PDE5 Enzyme PDE5->cGMP  Hydrolyzes to Inhibitor PDE5 Inhibitor Inhibitor->PDE5 Inhibits

How to Proceed with Gisadenafil Data

The lack of data on gisadenafil besylate in the available literature indicates it may be a compound in earlier research stages. To find specialized information, you could:

  • Refine your scientific database search using platforms like PubMed, Scopus, or Embase with terms like "this compound pharmacokinetics," "BF-5-9-2 pharmacokinetics," or "Besylate salt PDE5 inhibitor."
  • Search patent databases for detailed pharmacological data from the developing company.
  • Consult professional networks at scientific conferences focused on urology, pharmacology, or drug development.

References

Gisadenafil Besylate: Profile and Validation Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data available for Gisadenafil besylate, which validates its potency and selectivity as a PDE5 inhibitor.

Parameter Value for this compound
Primary Target & IC50 PDE5; IC50 = 1.23 nM [1] [2] [3]
Selectivity (vs. PDE6) >100-fold to 117-fold [1] [2]
Selectivity (vs. other PDEs) >3000-fold [1]
Pharmacokinetics Orally bioavailable with potential for dose-proportional pharmacokinetics [1] [2] [3]
Purity ≥98% to 99% [1] [2]
Solubility Soluble in water (10 mM) and DMSO (100 mM) [2] [3]
Molecular Weight 677.79 g/mol [1] [2] [3]
Chemical Formula C22H31N7O5S.C7H8O3S (Axon Medchem) or C23H33N7O5S.C6H6O3S (Tocris/R&D Systems) [1] [2] [3]
Analog Of Sildenafil (Viagra) [1]
Alternative Names UK-369,003; PF-01224715 [1] [2]

Experimental Context for PDE5 Inhibitor Validation

While specific protocols for Gisadenafil are not detailed in the search results, the following information provides context on how PDE5 inhibitors are typically validated.

  • Key Experimental Findings for Gisadenafil: The primary validation data comes from the compound's IC50 value of 1.23 nM against PDE5, indicating high potency. Its high selectivity over PDE6 is a critical differentiator, as inhibition of PDE6 (an enzyme in the retina) is associated with visual side effects in earlier PDE5 inhibitors like sildenafil [1] [2]. One source notes this data is supported by a study from Rawson et al. (2012) [2].

  • General Experimental Workflow for PDE5 Inhibitors: Research on PDE5 inhibitors often follows a standard pathway. The diagram below outlines a typical validation workflow, from initial in vitro enzyme targeting to physiological effects.

G Start Start: PDE5 Inhibitor Research InVitro In Vitro Assay • Enzyme Inhibition (IC₅₀) • Selectivity Profile Start->InVitro Tissue Isolated Tissue Studies • Relaxation of Pre-contracted Smooth Muscle Strips InVitro->Tissue Selectivity Key Selectivity Metrics: • PDE5 vs PDE6 • PDE5 vs other PDE families InVitro->Selectivity Determines InVivo In Vivo Studies • Pharmacokinetics (Oral Bioavailability) • Efficacy in Animal Models Clinical Clinical Trials • Human Efficacy & Safety • Dose-finding InVivo->Clinical Informs MOA Mechanism of Action (MOA) • cGMP elevation in tissue • Confirmation of Pathway Tissue->MOA MOA->InVivo

The cellular mechanism by which PDE5 inhibitors like Gisadenafil work is well-established and centers on the NO-cGMP signaling pathway, which is crucial for smooth muscle relaxation.

G SexualStimulation Sexual Stimulation NORelease Release of Nitric Oxide (NO) SexualStimulation->NORelease sGC Soluble Guanylate Cyclase (sGC) GTP → cGMP NORelease->sGC cGMP cGMP level increases sGC->cGMP MuscleRelaxation Smooth Muscle Relaxation & Vasodilation cGMP->MuscleRelaxation Erection Erection MuscleRelaxation->Erection PDE5 PDE5 Enzyme cGMP → GMP PDE5->cGMP Degrades PDE5Inhibitor PDE5 Inhibitor (e.g., Gisadenafil) PDE5Inhibitor->PDE5 Inhibits

Limitations of Available Data

For a comprehensive comparison guide, please note the following limitations based on the current search:

  • No Direct Comparative Data: The search results do not contain head-to-head experimental studies that directly pit Gisadenafil against sildenafil, tadalafil, or vardenafil in the same assay. A true objective comparison of "product's performance with other alternatives" is therefore not possible with the available information [1] [2] [3].
  • Lack of Clinical Data: The available information describes Gisadenafil's profile in a research context. There is no data on its clinical efficacy, safety, or tolerability in humans, which is a significant gap when compared to the well-established clinical profiles of marketed PDE5 inhibitors [4] [5].

References

Gisadenafil besylate lot to lot variability analysis

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Gisadenafil Besylate

The table below summarizes the key details found for this compound. Please note that this data describes the compound itself and is not from a lot-to-lot comparison study.

Property Description
IUPAC Name 5-[2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]pyridin-3-yl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1]
CAS Number 334827-98-4 [2] [1] [3]
Molecular Formula C₂₉H₃₉N₇O₈S₂ [4]
Molecular Weight 677.79 g/mol [4] [2] [1]
Biological Activity Potent and selective Phosphodiesterase 5 (PDE5) inhibitor [4] [1] [3]
PDE5 Half-life (IC₅₀) 3.6 nM [4]
Purity ≥98% (HPLC) [2] [1]
Physical Form White to off-white powder [2]
Solubility Soluble in DMSO (>35 mg/mL) and water (3.33 mg/mL) [4] [2]

A Framework for Lot-to-Lot Variability Analysis

For a research-grade chemical like this compound, a formal, publicly available lot-to-lot analysis is uncommon. However, the general principles for conducting such an assessment in a pharmaceutical or analytical laboratory are well-established [5]. The following workflow outlines the key stages of this process.

Start Start Lot Analysis Criteria Define Acceptance Criteria (Based on biological variation or clinical need) Start->Criteria Samples Select Patient Samples (Span analytical range, avoid IQC/EQA material) Criteria->Samples Testing Conjugate Testing (Same instrument, operator, day) Samples->Testing Stats Statistical Analysis (Compare to acceptance criteria) Testing->Stats Decision Accept/Reject Decision Stats->Decision Decision->Criteria Reject End Implement New Lot Decision->End Accept

Key Experimental Protocols and Considerations

Based on established laboratory medicine practices [5], here are the methodologies relevant to a variability study:

  • Defining Acceptance Criteria: The criteria for accepting a new lot should be based on medical requirements or goals derived from biological variation, rather than arbitrary percentages. This aligns with the updated Milan criteria for defining analytical performance specifications [5].
  • Sample Selection: For a meaningful comparison, fresh patient samples are strongly preferred over Internal Quality Control (IQC) or External Quality Assurance (EQA) materials. These commercial materials often lack commutability, meaning the changes observed in them may not accurately reflect the changes that would occur with patient samples, leading to inappropriate acceptance or rejection of a new lot [5].
  • Statistical Comparison: The evaluation involves measuring multiple patient samples with both the current and new lots. The resulting paired data is analyzed statistically (e.g., using regression or difference plots) to determine if the variation between lots falls within the pre-defined, clinically acceptable limits [5].

Suggestions for Further Research

To obtain the specific data you need, I suggest the following:

  • Search Patent and Regulatory Databases: Detailed analytical data might be found in patent documents (e.g., on Google Patents or the USPTO website) or regulatory filings submitted to agencies like the FDA or EMA.
  • Consult Specialized Scientific Literature: Conduct a targeted search on platforms like PubMed or SciFinder using terms such as "this compound bioanalysis," "Gisadenafil HPLC method," or "Gisadenafil stability indicating assay."
  • Contact Suppliers Directly: Reach out to the manufacturers and suppliers listed in the search results (e.g., Sigma-Aldrich, R&D Systems, Santa Cruz Biotechnology) to inquire if they can provide a Certificate of Analysis (CoA) or comparative quality data for different lots.

References

Gisadenafil besylate biological activity validation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of PDE5 Inhibitors

The table below summarizes the available quantitative data for Gisadenafil, Sildenafil, and Tadalafil.

Parameter Gisadenafil Besylate Sildenafil Tadalafil
IC₅₀ for PDE5 3.6 nM [1] Information missing Information missing
IC₅₀ for PDE1A 9.1 µM (~2500-fold selectivity) [1] Information missing Information missing
Primary Assay (in vitro) Recombinant PDE5A & PDE1A overexpressed in COS-7 cells [1] Information missing Information missing
In vivo Model Male Tat-transgenic mice [1] Information missing Information missing
In vivo Dose 2 mg/kg (intraperitoneal) [1] Information missing Information missing
Half-Life (in vivo) Information missing ~4 hours [2] ~17.5 hours [2]
Key Biological Effect (in vivo) Restored cortical blood flow and dilation of small arterioles after hypercapnia [1] Relaxes human detrusor smooth muscle via cGMP, cAMP, and K+ channels [3] Improves erectile dysfunction (ED) and benign prostatic hyperplasia (BPH) symptoms [4] [2]

Experimental Protocols for Gisadenafil

Here are the key experimental methodologies cited in the available literature for Gisadenafil.

In Vitro Selectivity Assay
  • Objective: To determine the inhibitory potency (IC₅₀) and selectivity of Gisadenafil for PDE5 over PDE1.
  • Protocol Summary:
    • Preparation: Recombinant PDE5A and PDE1A isotypes are overexpressed in COS-7 cells [1].
    • Testing: The half-maximal inhibitory concentration (IC₅₀) of Gisadenafil is evaluated against these enzymes.
    • Data Analysis: The IC₅₀ value is calculated, and selectivity is determined by the ratio of IC₅₀ for PDE1A to IC₅₀ for PDE5A [1].
In Vivo Efficacy Study
  • Objective: To assess the ability of Gisadenafil to restore cerebral blood flow in a mouse model of neurovascular impairment.
  • Protocol Summary:
    • Animal Model: Male Tat-transgenic mice (8 weeks old) are exposed to hypercapnia (elevated blood CO₂) to challenge the cerebral vasculature [1].
    • Dosing: The mice receive an intraperitoneal (ip) injection of Gisadenafil at 2 mg/kg [1].
    • Duration: The treatment lasts for two hours [1].
    • Measurements: Cortical blood flow is monitored, and the diameter of cerebral arterioles (small: <25 μm and large: >25 μm) is measured following hypercapnia [1].

Analytical Methods for PDE5 Inhibitors

For reference, the table below outlines established analytical methods for quantifying Sildenafil in biological matrices, which may serve as a technical reference for assay development.

Method Analyte Matrix Sample Preparation Key Parameters
LC-MS/MS [5] Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil Human Plasma Protein precipitation with acetonitrile [5] Column: UPLC BEH C18; Mobile Phase: Ammonium formate & Acetonitrile; LLOQ: 1.0 ng/mL [5]
RP-HPLC [6] Sildenafil citrate Rat Plasma Liquid-liquid extraction with acetonitrile/diethyl ether [6] Column: Prontosil C18; Mobile Phase: Methanol:Water (85:15); LLOQ: 0.16 μg/mL [6]

PDE5 Inhibitor Mechanism of Action

The following diagram illustrates the core signaling pathway through which PDE5 inhibitors like Gisadenafil exert their effects. This pathway is well-established for this drug class [3].

G Stimulus Stimulus (e.g., NO Release) sGC Soluble Guanylyl Cyclase (sGC) Stimulus->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Conversion GMP 5'-GMP cGMP->GMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme PDE5->cGMP Degrades Relaxation Smooth Muscle Relaxation PKG->Relaxation Inhibitor PDE5 Inhibitor (e.g., Gisadenafil) Inhibitor->PDE5 Inhibits

Key Information Gaps and Limitations

Please be aware of the following limitations in the available data:

  • Limited Scope: The provided experimental data for Gisadenafil is from a single source focusing on a specific neurovascular context [1]. Its efficacy and mechanism in more common indications like erectile dysfunction are not documented.
  • Comparative Data: Direct, head-to-head comparative data for all three inhibitors under identical experimental conditions is absent from the search results.
  • Clinical Validation: The available information on Gisadenafil is preclinical. There is no data on its clinical efficacy, safety, or pharmacokinetics in humans.

References

Gisadenafil besylate certificate of analysis interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Technical Data Summary for Gisadenafil Besylate

The table below consolidates key technical information for this compound from supplier data sheets.

Parameter Specification / Value
Alternative Names UK-369003 [1] [2]
Biological Activity Potent and selective PDE5 inhibitor (IC₅₀ = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable [1] [2].
Molecular Weight 677.79 g/mol [1] [2]
Chemical Formula C₂₃H₃₃N₇O₅S • C₆H₆O₃S [1] [2]
Purity ≥98% (by HPLC) [1] [2]
Solubility Soluble to 10 mM in water and to 100 mM in DMSO [1] [2]
Storage Desiccate at Room Temperature [1] [2]
CAS Number 334827-98-4 [1] [2]

Understanding the Certificate of Analysis (CoA)

A CoA is a certified document provided by the manufacturer that confirms a product meets its specified chemical and physical characteristics. The data in the table above represents the type of information found in a CoA.

For This compound, the CoA would be batch-specific. You should always obtain it from the supplier for the specific batch you are using [1]. Here is how to interpret key parameters:

  • Purity (≥98% by HPLC): This indicates the proportion of the active compound. For biological assays, high purity is crucial to ensure that observed effects are due to the intended compound and not impurities.
  • Solubility: This data is vital for preparing stock solutions for experiments. The provided data suggests preparing a 100 mM stock solution in DMSO or a 10 mM stock solution in water is feasible [1] [2].
  • Storage Conditions (Desiccate at RT): Adhering to these conditions is necessary to maintain the compound's stability and potency over time.

Experimental Workflow for Certificate Verification

The diagram below outlines a general workflow for verifying and utilizing a compound based on its CoA, which can be applied to this compound.

Start Start: Receive Compound Vial Step1 1. Locate Batch/Lot Number Start->Step1 Step2 2. Download CoA from Supplier Step1->Step2 Step3 3. Verify Key Parameters Step2->Step3 Step4 Purity (≥98% HPLC) Molecular Weight Solubility Step3->Step4 Step5 4. Calculate & Prepare Stock Solution Step3->Step5 Step6 5. Aliquot & Store Correctly (Desiccate, RT) Step5->Step6 End Ready for Experiments Step6->End

References

Gisadenafil besylate research use only agreement Pfizer

Author: Smolecule Technical Support Team. Date: February 2026

Gisadenafil Besylate at a Glance

The table below summarizes the core quantitative data available for this compound.

Parameter Specification / Value
CAS Number 334827-98-4 [1] [2] [3]
Molecular Formula C₂₃H₃₃N₇O₅S•C₆H₆O₃S [1] [2]
Molecular Weight 677.79 g/mol [1] [2] [3]
Biological Activity Potent PDE5 inhibitor [1] [2] [3]
IC₅₀ for PDE5 1.23 nM [2] [3]
Selectivity >100-fold selectivity for PDE5 over PDE6 [2] [3]
Bioavailability Orally bioavailable [2] [3]
Purity ≥98% (HPLC) [2] or >99% [3]
Research Use Agreement Sold for research purposes under agreement from Pfizer Inc [2].

Benchmarking Against Established PDE5 Inhibitors

For a meaningful comparison, the table below benchmarks Gisadenafil against the widely researched PDE5 inhibitors, Sildenafil and Tadalafil. Please note that the data for Sildenafil and Tadalafil is derived from clinical and consumer-oriented sources, while data for Gisadenafil is from preclinical research specifications.

Parameter This compound Sildenafil (Viagra) Tadalafil (Cialis)
Primary Use (Research Context) Potent, selective PDE5 inhibition [2] [3] Erectile dysfunction, Pulmonary arterial hypertension [4] Erectile dysfunction, Benign Prostatic Hyperplasia (BPH) symptoms [5] [4]
IC₅₀ / Potency 1.23 nM [2] [3] Information missing (Clinical dosing: 25-100 mg) [5] Information missing (Clinical dosing: 2.5-20 mg) [5]
Key Selectivity Feature >100-fold selective over PDE6 [2] [3] Associated with visual side effects (PDE6 inhibition) [5] Information missing
Onset of Action Information missing 30-60 minutes [5] 1-2 hours [5]
Duration of Action Information missing Several hours [5] Up to 36 hours [5]
Bioavailability Orally bioavailable (preclinical data) [2] Orally bioavailable (clinical data) [4] Orally bioavailable (clinical data) [4]

Experimental Insights and Potential Mechanisms

A key study provides experimental data on the mechanism of Sildenafil in human bladder tissue, which may be relevant for understanding the broader class of PDE5 inhibitors to which Gisadenafil belongs [6].

  • Experimental Protocol: The study used human detrusor (bladder smooth muscle) strips obtained from patients undergoing cystectomy [6]. The strips were mounted in organ baths with isometric tension recording. After pre-contraction with carbachol (1 µM), cumulative concentration-response curves for Sildenafil (10 nM–30 µM) were generated [6].
  • Key Findings on Mechanism: The relaxation induced by Sildenafil was significantly inhibited by:
    • ODQ (10 µM), an inhibitor of guanylate cyclase.
    • MDL-12,330A (10 µM), an inhibitor of adenylyl cyclase.
    • Glibenclamide (10 µM), an ATP-sensitive potassium channel blocker.
    • Iberiotoxin (30 nM) and Apamin (100 nM), blockers of large and small conductance calcium-activated potassium channels, respectively [6].
  • Conclusion: This suggests that Sildenafil-induced relaxation involves cGMP-, cAMP- and K+ channel-dependent signalling pathways, with a minor contribution from nitric oxide (NO) [6]. This multi-pathway mechanism could inform hypotheses for studying Gisadenafil's effects in different tissues.

PDE5 Inhibitor Mechanism of Action

The following diagram illustrates the general signaling pathway of PDE5 inhibitors, integrating the specific multi-pathway mechanism revealed by the study above.

G Stimulus Stimulus (e.g., Sexual) eNOS eNOS Activation Stimulus->eNOS   NORelease NO Release sGC sGC NORelease->sGC Activates eNOS->NORelease   GTP GTP cGMP cGMP ↑ PKG PKG Activation cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate for AC Adenylyl Cyclase cGMP->AC Potentiates Relaxation Smooth Muscle Relaxation PKG->Relaxation   KChannel K+ Channel Activation PKG->KChannel Activates GMP 5'-GMP PDE5->GMP Hydrolyzes to PDE5i PDE5 Inhibitor (e.g., Gisadenafil) PDE5i->PDE5 Inhibits cAMP cAMP ↑ AC->cAMP ATP to cAMP ATP ATP cAMP->KChannel Activates KChannel->Relaxation Hyperpolarization sGC->cGMP GTP to cGMP

Research Context and Availability

  • Primary Research Application: this compound (research code UK-369003) is a potent and selective PDE5 inhibitor offered by biochemical suppliers like Tocris Bioscience and Santa Cruz Biotechnology for research purposes only [1] [2] [3]. Its high selectivity profile makes it a valuable tool compound for dissecting PDE5-specific functions in experimental models.
  • Licensing Information: Crucially for your guide, Tocris Bioscience explicitly states that it sells Gisadenafil "for research purposes under agreement from Pfizer Inc," the original patent holder [2].

References

×

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

677.23015357 Da

Monoisotopic Mass

677.23015357 Da

Heavy Atom Count

46

UNII

T4S08274OY

Dates

Last modified: 09-12-2023

Explore Compound Types